9-Keto Travoprost
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-22,24,30,32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXNVRDMSRTJEN-FFKVAXMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of 9-Keto Travoprost: A Review of Current Understanding
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 9-Keto Travoprost. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 9-keto Fluprostenol isopropyl ester, is a compound structurally related to prostaglandins. Prostaglandins are a class of lipid compounds that play crucial roles in various physiological processes. Travoprost, a well-established prostaglandin F2α analog, is a prodrug used clinically to reduce intraocular pressure in conditions like glaucoma. It is hydrolyzed in the cornea to its active form, travoprost free acid, which is a selective agonist for the prostaglandin F (FP) receptor. The metabolism of travoprost involves oxidation of the 15-hydroxyl group and beta-oxidation of the alpha chain.[1] The emergence of this compound has led to investigations into its potential pharmacological activity.
Postulated Mechanism of Action: An EP Receptor Agonist
Current scientific literature suggests that this compound functions as a prodrug, which is likely hydrolyzed to its active form, 9-keto fluprostenol. It is hypothesized that 9-keto fluprostenol acts as an agonist for the prostaglandin E (EP) receptors.[2][3][4] This is in contrast to the primary active metabolite of travoprost, travoprost free acid, which is a selective FP receptor agonist.[1][5]
The oxidation of the C-9 hydroxyl group of fluprostenol to a keto group is the key structural modification that is thought to shift its receptor affinity from the FP receptor to the EP receptors, making it an analogue of prostaglandin E2 (PGE2).[2][3]
Prostaglandin EP Receptors and Their Signaling Pathways
There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways:
-
EP1 Receptor: Activation of the EP1 receptor typically leads to an increase in intracellular calcium concentrations via the Gq protein pathway.
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7]
-
EP3 Receptor: This receptor is primarily coupled to Gi proteins, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
While it is anticipated that 9-keto fluprostenol has a strong affinity for EP receptors and acts as a PGE2 agonist, there is currently a lack of publicly available data to specify which EP receptor subtype(s) it preferentially binds to and activates.[2][3] Without this crucial information, the precise downstream signaling cascade remains speculative.
Metabolic Pathway
Quantitative Data
A thorough review of the available scientific literature did not yield any specific quantitative data regarding the binding affinity (Ki) or functional potency (EC50) of this compound or its active form, 9-keto fluprostenol, at any of the EP receptor subtypes. Such data is essential for a definitive characterization of its mechanism of action.
Table 1: Summary of Postulated Pharmacological Profile of this compound
| Compound | Postulated Target Receptor | Postulated Activity | Supporting Evidence |
| This compound | - | Prodrug | [8] |
| 9-keto fluprostenol | EP Receptors | Agonist (PGE2 analog) | [2][3][4] |
Experimental Protocols
Detailed experimental protocols specifically designed to investigate the mechanism of action of this compound are not described in the reviewed literature. However, standard pharmacological assays could be employed to characterize its activity.
Radioligand Binding Assays
To determine the binding affinity of 9-keto fluprostenol for the different EP receptor subtypes, competitive radioligand binding assays would be necessary. This would involve using cell membranes expressing a specific human EP receptor subtype and a radiolabeled standard prostaglandin (e.g., [³H]-PGE2). The ability of increasing concentrations of 9-keto fluprostenol to displace the radioligand would be measured to calculate its inhibitory constant (Ki).
Second Messenger Assays
To determine the functional activity of 9-keto fluprostenol at the EP receptors, second messenger assays would be crucial.
-
cAMP Assays: For EP2, EP3, and EP4 receptors, changes in intracellular cAMP levels upon treatment with 9-keto fluprostenol would be measured. This can be achieved using various commercially available kits, such as those based on HTRF, FRET, or luminescence.
-
Calcium Mobilization Assays: For the EP1 receptor, a fluorescent calcium indicator could be used to measure changes in intracellular calcium concentrations in cells expressing the receptor upon stimulation with 9-keto fluprostenol.
Visualizations
Logical Relationship of this compound Activation
Caption: Postulated activation pathway of this compound.
Experimental Workflow for Characterization
Caption: Workflow for characterizing 9-keto fluprostenol's mechanism.
Conclusion
The current evidence suggests that this compound is a prodrug of 9-keto fluprostenol, which is anticipated to function as an agonist at prostaglandin EP receptors. However, there is a significant lack of definitive experimental data to confirm its specific EP receptor subtype selectivity, binding affinity, and functional potency. Further research, including comprehensive receptor binding studies and second messenger assays, is required to fully elucidate the core mechanism of action of this compound and its potential therapeutic applications. Without such data, a detailed and conclusive technical guide on its mechanism of action cannot be fully realized.
References
- 1. Travoprost Ophthalmic Solution: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. Interaction between the second messengers cAMP and Ca2+ in mouse presynaptic taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the role of second messengers like cAMP and Ca2+? [synapse.patsnap.com]
- 8. amsbio.com [amsbio.com]
9-Keto Travoprost: An In-Depth Technical Guide on its Emergence as an EP Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Travoprost, a well-established prostaglandin F2α (PGF2α) analog, is a potent and selective agonist for the prostaglandin F (FP) receptor, widely utilized in the management of glaucoma.[1] Its therapeutic efficacy is attributed to the hydrolysis of the isopropyl ester prodrug to its biologically active free acid, fluprostenol.[1] Emerging interest has focused on the pharmacological profile of its oxidized metabolite, 9-keto travoprost (also known as 9-keto fluprostenol). This technical guide provides a comprehensive overview of this compound, positioning it as a putative agonist of the E-prostanoid (EP) receptors. While quantitative binding and functional data remain to be fully elucidated in publicly accessible literature, this document consolidates the existing knowledge on its synthesis, anticipated receptor activity, and the fundamental experimental protocols for its characterization. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction to this compound
This compound is a derivative of travoprost, characterized by the oxidation of the hydroxyl group at the C-9 position of the cyclopentane ring to a ketone.[2] This structural modification is significant as it transforms the PGF2α analog into a prostaglandin E2 (PGE2) analog.[2] PGE2 is the endogenous ligand for the four EP receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling pathways and mediating a wide array of physiological and pathophysiological responses. Given this structural analogy, this compound is anticipated to exhibit agonist activity at EP receptors.[2]
Synthesis of this compound
The synthesis of this compound originates from its parent compound, travoprost, or its active form, fluprostenol. The key transformation is the selective oxidation of the C-9 hydroxyl group.
General Synthetic Pathway
A plausible synthetic route involves the following conceptual steps, derived from standard organic chemistry practices for prostaglandin modification:
-
Protection of Sensitive Functional Groups: To ensure the selective oxidation of the C-9 hydroxyl group, other reactive groups in the fluprostenol molecule, such as the C-11 and C-15 hydroxyls and the C-1 carboxylic acid, may require protection.
-
Oxidation of the C-9 Hydroxyl Group: A mild and selective oxidizing agent, such as pyridinium chlorochromate (PCC) or conditions for a Swern oxidation, can be employed to convert the C-9 alcohol to a ketone.
-
Deprotection: Removal of the protecting groups to yield 9-keto fluprostenol.
-
Esterification (if starting from fluprostenol): If the desired final product is the isopropyl ester (this compound), a final esterification step is necessary.
Prostanoid Receptor Agonist Activity
While travoprost is a potent and selective FP receptor agonist, the introduction of the 9-keto moiety is expected to shift its pharmacological profile towards the EP receptors.[2]
Anticipated EP Receptor Agonism
It is anticipated that this compound will exhibit a strong affinity for EP receptors and function as a PGE2 agonist.[2] The specific interactions with the four EP receptor subtypes (EP1, EP2, EP3, and EP4) would determine its precise physiological effects.
Data Presentation
A comprehensive quantitative analysis of the binding affinities (Ki) and functional potencies (EC50) of this compound at the individual human prostanoid receptor subtypes is not currently available in the peer-reviewed literature. The following tables summarize the known or anticipated activities based on the available information.
Table 1: Prostanoid Receptor Binding Affinity Profile
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| This compound | EP1 | Not Reported | - |
| EP2 | Anticipated High Affinity | [2][4] | |
| EP3 | Not Reported | - | |
| EP4 | Not Reported | - | |
| DP1 | Not Reported | - | |
| DP2 | Not Reported | - | |
| FP | Not Reported | - | |
| IP | Not Reported | - | |
| TP | Not Reported | - | |
| Travoprost (Fluprostenol) | FP | Potent Agonist | [1] |
Table 2: Prostanoid Receptor Functional Activity Profile
| Compound | Receptor Subtype | Functional Activity (EC50) | Anticipated Effect | Reference |
| This compound | EP1 | Not Reported | Gq-coupled; ↑ [Ca2+]i | - |
| EP2 | Not Reported | Gs-coupled; ↑ cAMP | [2][4] | |
| EP3 | Not Reported | Gi-coupled; ↓ cAMP | - | |
| EP4 | Not Reported | Gs-coupled; ↑ cAMP | - |
Experimental Protocols
The characterization of this compound as an EP receptor agonist requires specific in vitro assays to determine its binding affinity and functional potency.
Radioligand Binding Assay (for Determining Binding Affinity, Ki)
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the human EP receptor subtypes (EP1, EP2, EP3, and EP4) and other prostanoid receptors.
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably transfected with the human recombinant cDNA for the specific prostanoid receptor of interest.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand specific for the receptor subtype being tested (e.g., [3H]-PGE2 for EP receptors).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled standard agonist).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
cAMP Functional Assay (for EP2 and EP4 Receptors)
Objective: To determine the functional potency (EC50) of this compound in stimulating cyclic AMP (cAMP) production via the Gs-coupled EP2 and EP4 receptors.
Methodology:
-
Cell Culture:
-
Culture HEK293 or CHO cells stably expressing the human recombinant EP2 or EP4 receptor in a 96-well plate.
-
-
cAMP Assay:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound to the cells.
-
Include a positive control (e.g., PGE2) and a vehicle control.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Plot the intracellular cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The activation of EP receptors by an agonist like this compound initiates distinct intracellular signaling cascades. The following diagrams illustrate the canonical pathways for the Gs-coupled EP2 and EP4 receptors.
Caption: Gs-coupled EP2/EP4 receptor signaling pathway.
Experimental Workflows
The following diagrams outline the general workflows for the key experimental protocols described.
References
9-Keto Travoprost: An In-Depth Technical Guide for Endocrine System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Keto Travoprost, also known as 15-Keto Travoprost or 9-keto Fluprostenol, is a metabolite of the potent prostaglandin F2α analog, Travoprost. While Travoprost is a well-established therapeutic agent primarily used in ophthalmology to reduce intraocular pressure, its metabolites are of growing interest in endocrine system research. This technical guide provides a comprehensive overview of this compound, focusing on its anticipated role as a prostaglandin E (EP) receptor agonist and its potential applications in endocrinology.
Travoprost undergoes metabolism in the body, including the oxidation of the 15-hydroxyl group, which can lead to the formation of this compound.[1][2][3] This structural modification is significant as it is expected to shift the compound's receptor affinity from the prostaglandin F (FP) receptor towards the EP receptors, thereby altering its biological activity and suggesting a potential role in endocrine-related processes.[4][5][6]
Physicochemical Properties and Structure
| Property | Value | Reference |
| Chemical Name | isopropyl (Z)-7-((1R, 2R, 3R)-3-hydroxy-2-((R, E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate | [7] |
| Synonyms | 15-Keto Travoprost, 9-keto Fluprostenol | [8][9] |
| CAS Number | 1219032-18-4 | [7] |
| Molecular Formula | C26H33F3O6 | [10] |
| Molecular Weight | 498.5 g/mol | [10] |
Mechanism of Action: A Shift from FP to EP Receptor Agonism
Travoprost itself is a selective full agonist at the prostaglandin F (FP) receptor.[11][12] However, the oxidation at the C-9 or C-15 position to form a keto group is anticipated to confer a strong affinity for prostaglandin E (EP) receptors, positioning this compound as a potential PGE2 agonist.[4][5][6]
The EP receptors are a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors are widely distributed throughout the body and are involved in a myriad of physiological and pathological processes within the endocrine system, including hormone secretion, cell proliferation, and inflammation. The specific downstream signaling cascade activated by an EP receptor agonist depends on the receptor subtype.
Prostaglandin E2 (EP) Receptor Signaling Pathways
Quantitative Data
Currently, there is a notable absence of publicly available, specific quantitative data (e.g., Ki, IC50, or EC50 values) detailing the binding affinity and functional potency of this compound at the individual EP receptor subtypes (EP1, EP2, EP3, and EP4). While it is anticipated to act as a PGE2 agonist, further research is required to fully characterize its receptor interaction profile.
Experimental Protocols for Endocrine Research
The investigation of this compound's effects on the endocrine system necessitates a range of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments that can be adapted to study this compound.
In Vitro Assays for EP Receptor Agonism
1. Radioligand Binding Assay (Competitive)
This assay determines the affinity (Ki) of this compound for a specific EP receptor subtype by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific prostanoid receptor.
-
Materials:
-
Cell membranes from cell lines stably expressing the human EP receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Radiolabeled ligand specific for the receptor (e.g., [³H]-PGE2).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
2. cAMP Measurement Assay
This functional assay measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for EP2, EP3, and EP4 receptors.
-
Objective: To determine the potency (EC50 or IC50) and efficacy of this compound in modulating cAMP levels through EP receptor activation.
-
Materials:
-
HEK293 cells transiently or stably expressing the EP receptor subtype of interest.
-
This compound.
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Plate reader.
-
-
Protocol:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.
-
Stimulation: Treat the cells with varying concentrations of this compound. For EP3 (Gi-coupled) receptors, co-stimulate with forskolin.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) value.
-
Analytical Methods for Quantification
The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.
-
Method: Reversed-phase HPLC-MS/MS
-
Sample Preparation:
-
Liquid-Liquid Extraction or Solid-Phase Extraction: To extract this compound from biological matrices like plasma, urine, or cell culture media.
-
Derivatization (optional): To improve chromatographic properties and ionization efficiency.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative or positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
-
Potential Applications in Endocrine System Research
Given its anticipated activity as an EP receptor agonist, this compound could be a valuable tool for investigating a range of endocrine processes, including but not limited to:
-
Reproductive Endocrinology: EP receptors play critical roles in ovulation, fertilization, implantation, and parturition.
-
Metabolic Disorders: EP receptors are implicated in the regulation of glucose homeostasis, insulin secretion, and adipocyte function.
-
Neuroendocrinology: Prostaglandins in the hypothalamus are involved in the regulation of hormone release from the pituitary gland.
-
Bone Metabolism: EP receptors are expressed in bone cells and are involved in both bone formation and resorption.
-
Inflammatory Responses: EP receptors are key mediators of inflammation, which is closely linked to many endocrine disorders.
Conclusion
This compound, a metabolite of Travoprost, represents a promising research tool for the exploration of the endocrine system. Its anticipated shift in receptor selectivity from the FP to the EP receptor opens up new avenues for investigating the diverse roles of prostaglandin E2 signaling in health and disease. While quantitative data on its receptor binding and functional activity are currently limited, the experimental protocols outlined in this guide provide a solid framework for its characterization and for elucidating its potential as a modulator of endocrine function. Further research into the specific interactions of this compound with EP receptor subtypes is warranted to fully understand its pharmacological profile and its potential as a therapeutic agent or research probe.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection | PLOS Pathogens [journals.plos.org]
- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 10. The measurement of the main PGE metabolite, 13,14-dihydro-15-keto prostaglandin E by radioimmunoassay using methyl oxime stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
biological activity of Fluprostenol Prostaglandin E2
An In-Depth Technical Guide to the Biological Activity of Fluprostenol and Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid, mediating a wide array of biological effects.[1] This guide provides a detailed comparative analysis of two significant prostaglandins: the endogenous Prostaglandin E2 (PGE2) and the synthetic Prostaglandin F2α analog, Fluprostenol.
Prostaglandin E2 (PGE2) is a primary product of the cyclooxygenase (COX) pathway and is one of the most abundant prostaglandins in the human body. It is a key mediator in numerous physiological and pathological processes, including inflammation, pain, fever, vasodilation, and maintenance of gastric mucosal integrity.[1] Its diverse functions are a direct result of its interaction with a family of four distinct G-protein coupled receptors (GPCRs).[2][3]
Fluprostenol is a potent, metabolically stable synthetic analog of Prostaglandin F2α (PGF2α).[4] It is recognized for its high affinity and selectivity as an agonist for the prostaglandin F receptor (FP receptor).[4][5] This specificity makes it a valuable tool in research and therapeutics, particularly in areas like ophthalmology and reproductive biology.[6][7]
This document will explore the distinct receptor profiles, signaling pathways, and quantitative biological activities of these two compounds, supplemented with detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.
Receptor Selectivity and Interaction
The biological activities of Fluprostenol and PGE2 are dictated by their specific interactions with prostanoid receptors.
-
Fluprostenol: Exhibits high selectivity for the Prostaglandin F (FP) receptor .[4] This receptor is primarily responsible for mediating the effects of PGF2α and its analogs.
-
Prostaglandin E2 (PGE2): Demonstrates broader receptor activity, binding with high affinity to all four subtypes of the Prostaglandin E (EP) receptor : EP1, EP2, EP3, and EP4.[8] This multi-receptor interaction is the basis for PGE2's complex and sometimes opposing biological effects.[2]
Intracellular Signaling Pathways
The activation of their respective GPCRs initiates distinct downstream signaling cascades.
Fluprostenol Signaling Pathway
As a potent FP receptor agonist, Fluprostenol activates a pathway primarily coupled to the Gαq family of G-proteins.[6][9][10] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, leading to various cellular responses.[12]
Prostaglandin E2 Signaling Pathways
PGE2's ability to bind to four different EP receptors results in the activation of three major G-protein signaling pathways.[2][13]
-
EP1 Receptor (Gαq-coupled): Similar to the FP receptor, the EP1 receptor couples to Gαq, activating PLC and leading to an increase in intracellular calcium.[2][9]
-
EP2 & EP4 Receptors (Gαs-coupled): Both EP2 and EP4 receptors couple to the stimulatory G-protein, Gαs.[2][13] This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] Increased cAMP levels then activate Protein Kinase A (PKA).[2][14]
-
EP3 Receptor (Gαi-coupled): The EP3 receptor couples to the inhibitory G-protein, Gαi.[2] This inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[10][13]
Quantitative Biological Activity Data
The following tables summarize key quantitative metrics for Fluprostenol and PGE2, providing a basis for comparing their affinity and potency.
Table 1: Quantitative Activity of Fluprostenol
| Parameter | Value | Receptor/System | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | 49.9 nM | FP Receptor | |
| Functional Potency (EC50) | 2.4 nM | FP Receptor | |
| Ca²⁺ Mobilization (EC50) | 17.5 nM | Cloned human ocular FP receptors | |
| Ca²⁺ Mobilization (EC50) | 19.1 nM | Rat A7r5 cells | |
| Ca²⁺ Mobilization (EC50) | 37.3 nM | Mouse 3T3 cells | |
| Binding Inhibition (IC50) | 3.5 nM | Human FP receptors | [4] |
| Binding Inhibition (IC50) | 7.5 nM | Rat FP receptors |[4] |
Table 2: Quantitative Activity of Prostaglandin E2
| Parameter | Value | Receptor/System | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | ~ 1 - 10 nM | EP1, EP2, EP3, EP4 Receptors | |
| Binding Affinity (Kd) | 2 nM | High-affinity sites in human adipocytes | [15] |
| Binding Affinity (Kd) | 56 nM | Low-affinity sites in human adipocytes | [15] |
| Binding Displacement (Half-max) | 2.5 nM | Human adipocyte receptors | [15] |
| Antilipolytic Effect (Half-max) | 0.9 - 3.8 nM | Human adipocytes |[15] |
Key Experimental Protocols
The characterization of compounds like Fluprostenol and PGE2 relies on robust in vitro assays. Below are detailed methodologies for key experiments.
Protocol: Radioligand Receptor Binding Assay (for Ki Determination)
This protocol determines the binding affinity of an unlabeled compound (e.g., Fluprostenol) by measuring its ability to displace a radiolabeled ligand from a target receptor.[16][17]
-
Receptor Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., human FP receptor). Quantify the total protein concentration of the membrane preparation.[17]
-
Assay Setup: In a 96-well plate, combine the following in a suitable binding buffer:
-
A fixed concentration of the appropriate radiolabeled ligand (e.g., [³H]PGF2α for the FP receptor).
-
A range of concentrations of the unlabeled competitor compound (Fluprostenol).
-
A fixed amount of the receptor-expressing membrane preparation.
-
-
Control Wells:
-
Total Binding: Contains radioligand and membranes, but no competitor.
-
Non-Specific Binding (NSB): Contains radioligand, membranes, and a saturating concentration of a known, potent unlabeled ligand to block all specific binding.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[18]
-
Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
Detection: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal inhibition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]
-
Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled Receptors)
This assay measures the modulation of intracellular cAMP levels following receptor activation, suitable for characterizing ligands for EP2/EP4 (Gs-coupled) and EP3 (Gi-coupled) receptors.[19][20][21]
-
Cell Preparation: Seed cells expressing the target receptor (e.g., EP4) into a 96- or 384-well plate and culture overnight.
-
Assay Procedure (Gs Agonist Mode):
-
Wash cells and replace the medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist (e.g., PGE2).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Assay Procedure (Gi Agonist Mode):
-
Pre-treat cells with a known adenylyl cyclase activator, such as Forskolin, in the presence of a PDE inhibitor.
-
Add varying concentrations of the test agonist (e.g., PGE2 for EP3 receptors). The Gi-coupled agonist will inhibit the Forskolin-induced cAMP production.
-
Incubate as described above.
-
-
Cell Lysis and Detection:
-
Lyse the cells using the lysis reagent provided in a commercial assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[20][22][23]
-
Add detection reagents according to the kit manufacturer's instructions. These assays are typically competitive immunoassays where endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody.[20][21]
-
-
Signal Measurement: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF). The signal generated is typically inversely proportional to the amount of cAMP produced in the cells.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve generated with known cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for Gs) or IC₅₀ (for Gi) and the maximum efficacy (Eₘₐₓ).
-
Protocol: Intracellular Calcium Mobilization Assay (for Gq-coupled Receptors)
This functional assay measures the activation of Gq-coupled receptors like FP and EP1 by detecting the transient increase in intracellular calcium concentration.[12]
-
Cell Preparation: Seed cells expressing the target receptor (e.g., FP) onto a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid to prevent dye extrusion).
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
Wash the cells gently with buffer to remove excess extracellular dye.
-
-
Signal Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an integrated liquid handling system.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject varying concentrations of the test agonist (e.g., Fluprostenol) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (typically 1-3 minutes). The binding of Ca²⁺ to the dye results in a significant increase in its fluorescence.
-
-
Data Analysis:
-
Determine the response magnitude for each well, typically by calculating the difference between the peak fluorescence intensity and the baseline fluorescence.
-
Plot the response magnitude against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Summary and Conclusion
Fluprostenol and Prostaglandin E2 represent two distinct modalities of prostaglandin activity.
-
Fluprostenol acts as a highly selective and potent agonist of the FP receptor , leading to robust activation of the Gq-PLC-Ca²⁺ signaling pathway. Its specificity makes it an excellent tool for studying FP receptor function and a targeted therapeutic agent.
-
Prostaglandin E2 is a non-selective endogenous agonist that interacts with four EP receptor subtypes, activating a complex web of Gs, Gi, and Gq signaling pathways. This pleiotropic activity underlies its diverse and context-dependent physiological roles, presenting both therapeutic opportunities and challenges in targeting its pathways without off-target effects.
For drug development professionals, the contrast between these two molecules is stark. The development of a compound like Fluprostenol exemplifies a target-selective approach, whereas understanding the biology of PGE2 is crucial for dissecting complex inflammatory and physiological processes where multiple signaling pathways are engaged simultaneously. The experimental protocols provided herein form the foundation for the quantitative characterization of such compounds, enabling the precise determination of their potency, affinity, and mechanism of action.
References
- 1. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. (+)-Fluprostenol | Prostaglandin Receptor | TargetMol [targetmol.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. cAMP-Glo™ Assay Protocol [promega.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 9-Keto Travoprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Keto Travoprost, a derivative of the prostaglandin F2α analog travoprost, is a key chemical entity primarily utilized as a reference standard in the pharmaceutical industry. Its significance lies in its role in the analytical method development, validation, and quality control of travoprost, a medication for glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its potential biological activity as a prostaglandin EP receptor agonist, and its application in analytical methodologies. Due to the limited availability of specific experimental data for this compound, this guide also contextualizes its properties and functions in relation to its parent compound, travoprost.
Chemical Identity and Properties
This compound is chemically identified as isopropyl (Z)-7-((1R, 2R, 3R)-3-hydroxy-2-((R, E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate.[1] It is recognized by the Chemical Abstracts Service (CAS) with the number 1219032-18-4.[1]
Physicochemical Data
Quantitative data for this compound is primarily available through its role as a certified reference material. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 1219032-18-4 | [1] |
| Molecular Formula | C₂₆H₃₃F₃O₆ | [1] |
| Molecular Weight | 498.5 g/mol | [1] |
| Synonyms | Fluprostenol Prostaglandin E2 | [2][3][4] |
Biological Activity: An EP Receptor Agonist
This compound is identified as a prostaglandin EP receptor agonist.[2][3][4] Prostaglandin E2 (PGE2) receptors, which include subtypes EP1, EP2, EP3, and EP4, are G-protein coupled receptors that mediate a wide range of physiological and pathological processes.[5][6] The specific affinity and activity of this compound for each EP receptor subtype have not been extensively characterized in public literature. However, its structural similarity to prostaglandins suggests it may interact with these receptors to elicit cellular responses.
Prostaglandin EP Receptor Signaling Pathways
The activation of EP receptors by an agonist like this compound initiates distinct intracellular signaling cascades. The general mechanisms for each receptor subtype are as follows:
-
EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).[5]
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins. Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[6][7]
-
EP3 Receptor: This receptor is coupled to Gi protein, and its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5]
Application in Analytical Chemistry
The primary and well-documented application of this compound is as a reference standard for the analysis of travoprost and its related substances in pharmaceutical formulations.[1][8] It is used in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API) and final drug product.
Experimental Workflow: Use as a Reference Standard
The use of this compound as a reference standard typically follows a standardized workflow in a quality control laboratory. This involves the preparation of standard solutions, analysis of the sample, and comparison of the results.
Synthesis
Detailed, publicly available protocols for the synthesis of this compound are scarce. However, its synthesis would likely involve the oxidation of the C-9 hydroxyl group of a suitable travoprost precursor. A patent for the preparation of travoprost describes stereoselective reduction of a ketone intermediate, suggesting that synthetic routes involving ketone functionalities are part of the overall manufacturing process of travoprost and its analogues.[9]
Safety and Handling
As a chemical substance for research and analytical use, this compound should be handled with appropriate safety precautions.
General Safety Recommendations
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the material.[1]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place.
A Material Safety Data Sheet (MSDS) for this compound indicates that it is not classified as a hazardous chemical according to OSHA Hazard Communication Standard.[10] However, standard laboratory safety practices should always be followed.
Conclusion
This compound is a crucial, though not extensively studied, derivative of travoprost. Its primary role as a reference standard is vital for ensuring the quality and safety of travoprost medications. While its biological activity as an EP receptor agonist is noted, further research is required to fully elucidate its pharmacological profile. This guide provides a foundational understanding of this compound for professionals in the fields of pharmaceutical research, development, and quality control.
References
- 1. This compound | CAS No: 1219032-18-4 [aquigenbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the prostaglandin E2/E-prostanoid 2 receptor signalling pathway in TGFβ-induced mice mesangial cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-Keto Fluprostenol - CAS - 156406-33-6 | Axios Research [axios-research.com]
- 9. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 10. cleanchemlab.com [cleanchemlab.com]
The Emergence of 9-Keto Travoprost: A Technical Guide to a Novel Prostaglandin E Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Keto Travoprost, a prostaglandin E (PGE) analog derived from the potent prostaglandin F2α (PGF2α) analog, Travoprost. While detailed public data on the discovery and specific synthetic protocols for this compound are limited, this document consolidates available information and presents a logical, technically grounded framework for its synthesis and potential biological activity. By examining the well-established chemistry of prostaglandins and the known pharmacology of EP receptors, this guide offers valuable insights for researchers interested in the development of novel prostaglandin-based therapeutics.
Introduction: The Rationale for 9-Keto Prostaglandin Analogs
Prostaglandin analogs are a cornerstone in the treatment of various medical conditions, most notably glaucoma, due to their potent biological activities. Travoprost, a PGF2α analog, is a highly effective ocular hypotensive agent that acts as a selective agonist for the prostaglandin F receptor (FP receptor). The structural modification of Travoprost to its 9-keto derivative shifts its pharmacological profile, creating a molecule with predicted agonist activity at prostaglandin E (EP) receptors. This transformation from a PGF2α to a PGE analog opens up new therapeutic possibilities, as EP receptors are implicated in a wide range of physiological processes, including inflammation, pain, and vasodilation. The discovery of this compound as an EP receptor agonist suggests a strategic approach to drug design, leveraging a known scaffold to explore new biological targets.[1][2]
Physicochemical Properties and Identification
This compound is chemically identified as Isopropyl (Z)-7-((1R,2R,3R)-3-hydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1219032-18-4 | [3][4][5][6] |
| Molecular Formula | C26H33F3O6 | [4][5][7] |
| Molecular Weight | 498.53 g/mol | [4][7] |
| Description | A derivative of Fluprostenol and a Prostaglandin E2 analog. | [1] |
| Primary Target | EP Receptor Agonist | [1][2] |
Postulated Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not publicly available, a plausible synthetic route can be devised based on the well-established synthesis of Travoprost, which often utilizes the Corey lactone as a key intermediate. The synthesis would logically proceed through the formation of Travoprost, followed by a selective oxidation of the C9 hydroxyl group.
General Synthetic Workflow
The overall strategy would involve:
-
Corey Lactone Synthesis: The asymmetric synthesis of the Corey lactone, a versatile building block for prostaglandins.
-
Side-Chain Installation: Sequential attachment of the alpha and omega side chains to the Corey lactone scaffold to yield the Travoprost core structure.
-
Selective Oxidation: Oxidation of the C9 hydroxyl group of Travoprost to the corresponding ketone.
-
Purification: Purification of the final this compound product.
Caption: Postulated synthetic workflow for this compound.
Key Experimental Considerations
Step 1-3: Synthesis of Travoprost The synthesis of Travoprost is well-documented in patent literature. A common approach involves the Horner-Wadsworth-Emmons reaction to introduce the omega side-chain onto the Corey aldehyde, followed by reduction of the resulting enone and subsequent attachment of the alpha side-chain via a Wittig reaction. Protecting group strategies are crucial to ensure the stereochemical integrity of the molecule.
Step 4: Selective Oxidation of Travoprost to this compound This is the key transformation to yield the target compound. Several mild oxidation methods could be employed to selectively oxidize the C9 secondary alcohol to a ketone without affecting the other hydroxyl groups at C11 and C15.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride. It is known for its mild conditions and high yields.
-
Protocol Outline:
-
Dissolve Travoprost in a suitable aprotic solvent (e.g., dichloromethane) and cool to -78 °C.
-
Slowly add a solution of oxalyl chloride in dichloromethane, followed by the addition of DMSO.
-
Stir the reaction mixture for a specified time to allow for the formation of the alkoxysulfonium salt.
-
Add a hindered amine base, such as triethylamine, to promote the elimination reaction and formation of the ketone.
-
Allow the reaction to warm to room temperature and quench with a suitable reagent.
-
Extract the product and purify by column chromatography.
-
-
-
Dess-Martin Periodinane (DMP) Oxidation: This reagent is a hypervalent iodine compound that offers a mild and selective method for oxidizing primary and secondary alcohols.
-
Protocol Outline:
-
Dissolve Travoprost in an appropriate solvent like dichloromethane.
-
Add Dess-Martin periodinane to the solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product and purify by column chromatography.
-
-
Biological Activity and Signaling Pathway
This compound is identified as a prostaglandin E (EP) receptor agonist.[1][2] The EP receptors are a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each subtype is coupled to different G-proteins and activates distinct downstream signaling cascades. Without specific data for this compound, a generalized signaling pathway for EP2/EP4 receptor activation, which often leads to an increase in intracellular cyclic AMP (cAMP), is presented below.
Caption: Generalized EP receptor signaling pathway.
Analytical Methods
The analysis of this compound would likely employ standard techniques used for other prostaglandin analogs.
| Method | Application | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Reversed-phase column (e.g., C18), UV detection (approx. 220 nm), mobile phase gradient of acetonitrile and a buffered aqueous solution. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification in biological matrices. | Electrospray ionization (ESI) in negative ion mode is common for prostaglandins. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | 1H and 13C NMR would provide characteristic signals for the prostaglandin scaffold and the specific side chains. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the ketone, hydroxyl, ester, and alkene groups would be expected. |
Conclusion and Future Directions
This compound represents a potentially valuable molecule for probing the structure-activity relationships of EP receptor agonists and for the development of new therapeutics. While detailed information on its discovery and synthesis is not widely available, this guide provides a robust, scientifically-grounded framework for its preparation and biological context. Future research should focus on the detailed synthesis and purification of this compound, followed by comprehensive pharmacological profiling to determine its binding affinities and functional activities at each of the EP receptor subtypes. Such studies will be crucial in elucidating its therapeutic potential and advancing our understanding of prostaglandin pharmacology.
References
- 1. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel prostaglandin analogs of PGE2 as potent and selective EP2 and EP4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Physiological Role of EP Receptor Activation by 9-Keto Travoprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost, a prostaglandin F2α analog, is a widely prescribed therapeutic agent for reducing intraocular pressure in patients with glaucoma and ocular hypertension. It functions as a prodrug, being hydrolyzed in the cornea to its biologically active free acid, which is a potent agonist of the prostaglandin F (FP) receptor. A key metabolite in the subsequent systemic inactivation of travoprost free acid is 9-Keto Travoprost. While the pharmacology of travoprost at the FP receptor is well-documented, the physiological role of its 9-keto metabolite, particularly concerning its activity at the E-type prostanoid (EP) receptors, is less characterized in publicly accessible literature. This technical guide synthesizes the current understanding of EP receptor signaling, the metabolic pathway of Travoprost, and the anticipated, though not definitively quantified, physiological implications of EP receptor activation by this compound.
Metabolism of Travoprost to this compound
Travoprost, an isopropyl ester, undergoes rapid hydrolysis by corneal esterases to its active form, travoprost free acid. Systemically, travoprost free acid is metabolized to inactive forms through several processes, including beta-oxidation of the alpha chain and oxidation of the 15-hydroxyl group. The formation of this compound involves the oxidation of the hydroxyl group at the C9 position of the cyclopentane ring of travoprost free acid. While this metabolic step is a recognized pathway for prostaglandin inactivation, the resulting keto-metabolites can sometimes retain or gain activity at other receptor subtypes.
Quantitative Data on Prostaglandin Receptor Affinity
A significant gap exists in the scientific literature regarding the specific binding affinities (Ki) and functional potencies (EC50) of this compound at the four EP receptor subtypes. However, data for the parent compound, travoprost acid, provides some context for its selectivity profile. It is important to note that the following data is for travoprost acid , not this compound.
Table 1: Binding Affinities (Ki, nM) of Travoprost Acid at Prostanoid Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| FP | 35 ± 5 |
| EP1 | 9540 |
| EP3 | 3501 |
| EP4 | 41,000 |
| DP | 52,000 |
| IP | > 90,000 |
| TP | 121,000 |
Data sourced from Sharif et al. (2003). This data highlights the high selectivity of travoprost acid for the FP receptor over all other prostanoid receptors, including the EP subtypes.
Physiological Role of EP Receptor Subtypes
Activation of the four EP receptor subtypes by an agonist like this compound would be expected to initiate a range of physiological responses, depending on the receptor subtype(s) it binds to and activates. The signaling pathways for each are distinct and are detailed below.
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream effectors, such as protein kinase C (PKC) and calmodulin, leading to cellular responses like smooth muscle contraction.
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors are coupled to the Gs family of G-proteins. Agonist binding to these receptors activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA). PKA phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular functions such as smooth muscle relaxation, vasodilation, and modulation of inflammation.
An In-Depth Technical Guide to 9-Keto Travoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Keto Travoprost is a significant derivative and potential metabolite of Travoprost, a potent prostaglandin F2α analogue widely used in the management of glaucoma and ocular hypertension.[1][2][3] As an EP receptor agonist, this compound is of considerable interest for its potential biological activities and role in endocrine-related research.[4] This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and putative signaling pathways of this compound, intended to support further research and drug development efforts. While detailed experimental protocols specific to this compound are not extensively available in the public domain, this document outlines generalized methodologies for the synthesis and analysis of related prostaglandin compounds.
Core Molecular and Physical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key molecular identifiers and characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₃F₃O₆ | [5] |
| Molecular Weight | 498.54 g/mol | [5] |
| CAS Number | 1219032-18-4 | [5] |
| Synonyms | Fluprostenol Prostaglandin E2 | [4] |
Biological Activity and Pharmacological Profile
This compound is recognized as an EP (prostaglandin E) receptor agonist.[4] This activity suggests its involvement in a variety of physiological processes mediated by prostaglandin E2 (PGE2). The parent compound, Travoprost, is a prodrug that is hydrolyzed in the cornea to its active free acid, which is a selective FP prostanoid receptor agonist.[1][6][7] The metabolism of Travoprost can lead to the formation of various derivatives, including the 15-keto derivative.[8][9] While the primary therapeutic action of Travoprost is lowering intraocular pressure, its metabolites may possess distinct biological activities.
| Feature | Description | Source |
| Target Receptor | EP Receptor | [4] |
| Compound Class | Prostaglandin Analogue | [4] |
| Parent Compound | Travoprost | [4] |
| Potential Research Area | Endocrine-related research | [4] |
Putative Signaling Pathway
As an EP receptor agonist, this compound is presumed to activate downstream signaling cascades similar to those initiated by prostaglandin E2 (PGE2). The EP receptor family consists of four subtypes (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors (GPCRs) that trigger divergent intracellular pathways.[10][11][12][13] The following diagram illustrates a generalized signaling pathway for EP2 and EP4 receptors, which are often associated with Gs-protein coupling and subsequent activation of the cAMP/PKA pathway.[13]
Caption: Putative signaling cascade of this compound.
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for the synthesis and analysis of this compound are not widely available in the public scientific literature based on the conducted search. The information is primarily found in patents and from commercial suppliers. However, general methodologies for the synthesis of prostaglandin analogues and the analysis of Travoprost and its metabolites can be adapted.
General Synthesis Approach for Prostaglandin Analogues
The synthesis of complex prostaglandin analogues like Travoprost and its derivatives often involves multi-step chemical reactions. A chemoenzymatic approach has been reported for the synthesis of Travoprost, which may be adaptable for producing this compound.[14] This typically involves the stereoselective preparation of key chiral intermediates, followed by coupling reactions to construct the final molecule.
The following diagram outlines a generalized workflow for the chemical synthesis and purification of a prostaglandin analogue.
Caption: Generalized synthesis and purification workflow.
Analytical Methodologies
The analysis of Travoprost and its related compounds, including keto-derivatives, is crucial for quality control and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
A General HPLC Method for Travoprost and Related Substances:
-
Instrumentation: An ultra-high performance liquid chromatograph (UPLC) or a standard HPLC system.
-
Column: A C18 or phenyl-based column is often used.
-
Mobile Phase: A gradient elution using a buffered aqueous solution (e.g., phosphate buffer at acidic pH) and an organic solvent like acetonitrile is typical.
-
Detection: UV detection is commonly used, with a wavelength around 220 nm or 275 nm.
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, which may be the mobile phase itself. For biological samples, a solid-phase extraction (SPE) clean-up step may be necessary.
A quantitative method for the analysis of Travoprost free acid in human plasma has been described using HPLC with tandem mass spectrometry (MS/MS), which could be adapted for this compound.[15]
Conclusion
This compound represents an important molecule for researchers in the fields of ophthalmology, pharmacology, and endocrinology. Its role as an EP receptor agonist opens avenues for investigating its physiological and pathological functions. While this guide provides a solid foundation of its known chemical and biological properties, further research is needed to elucidate its specific signaling mechanisms and to develop detailed, publicly available experimental protocols. The information and generalized methodologies presented herein are intended to serve as a valuable resource for scientists and professionals engaged in the study and development of prostaglandin-related therapeutics.
References
- 1. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - CAS - 1219032-18-4 | Axios Research [axios-research.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 15-Keto travoprost | C26H33F3O6 | CID 10207075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Travoprost 15-Keto Derivative | 404830-45-1 | SynZeal [synzeal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of 9-Keto Travoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost is a prostaglandin F2α analog used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As a prodrug, it is hydrolyzed by esterases in the cornea to its active free acid, which then acts on the prostaglandin F receptor. The chemical stability of Travoprost is a critical aspect of its pharmaceutical development and quality control. One of the key degradation products is 9-Keto Travoprost, also referred to in literature and pharmacopeias as 15-Keto Travoprost. The formation of this impurity can be indicative of product degradation and must be carefully monitored to ensure the safety and efficacy of the final drug product.
This document provides a detailed application note and protocol for a stability-indicating analytical method for the identification and quantification of this compound in the presence of Travoprost and other related substances. The method is based on Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), a technique that offers high sensitivity, specificity, and speed.
Signaling Pathway of Travoprost
Travoprost, an isopropyl ester prodrug, is converted to its biologically active form, Travoprost free acid, by esterases in the eye. This active metabolite is a selective agonist for the prostaglandin FP receptor. Activation of the FP receptor initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, and to a lesser extent, outflow through the trabecular meshwork. This enhanced outflow reduces the intraocular pressure.
Caption: Signaling pathway of Travoprost.
Chemical Degradation of Travoprost to this compound
This compound is formed through the oxidation of the secondary alcohol at the C-15 position of the Travoprost molecule to a ketone. This degradation can be induced by oxidative stress and elevated temperatures.
Caption: Degradation of Travoprost to this compound.
Analytical Method: UPLC-MS/MS for the Quantification of this compound
This method is designed for the sensitive and specific quantification of this compound in pharmaceutical formulations.
Experimental Workflow
The overall workflow for the analysis is depicted below.
Caption: Experimental workflow for this compound analysis.
Materials and Reagents
-
This compound Reference Standard
-
Travoprost Reference Standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to elute Travoprost and its more lipophilic impurities, then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and an internal standard should be optimized. For this compound (M.W. 498.53), potential transitions would be determined by infusing a standard solution and identifying the most stable and intense fragment ions.
Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
-
Sample Preparation:
-
Accurately dilute the Travoprost ophthalmic solution with the 50:50 mobile phase mixture to bring the expected concentration of this compound within the range of the calibration curve. A dilution factor of 1:100 may be a suitable starting point.
-
-
UPLC-MS/MS Analysis:
-
Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Run a blank (diluent) injection between samples to check for carryover.
-
-
Data Analysis:
-
Integrate the peak areas for the this compound MRM transition in both the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of this compound relative to the labeled concentration of Travoprost in the ophthalmic solution.
-
Method Validation Summary
The following table summarizes the expected performance characteristics of the UPLC-MS/MS method for the quantification of this compound, based on typical validation results for similar analytical methods for prostaglandin impurities.
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% |
| Precision (% RSD) | < 15% |
| Specificity | No interference from Travoprost or other known impurities at the retention time of this compound. |
| Robustness | The method should be robust to small, deliberate variations in mobile phase composition, flow rate, and column temperature. |
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and rapid approach for the analytical method development and validation for the quantification of this compound in ophthalmic solutions. This method is suitable for use in quality control, stability studies, and formulation development to ensure the quality and safety of Travoprost drug products. The provided protocols and expected performance characteristics serve as a comprehensive guide for researchers and drug development professionals in this field.
Application Notes and Protocols for the Use of 9-Keto Travoprost as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Keto Travoprost is a significant metabolite and impurity of Travoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. As a reference standard, this compound is crucial for the accurate identification and quantification of impurities in Travoprost active pharmaceutical ingredients (APIs) and formulated drug products. Its use is essential for analytical method development, method validation, quality control (QC) applications, and in regulatory submissions such as Abbreviated New Drug Applications (ANDAs).[1][2] This document provides detailed protocols and data for the effective use of this compound as a reference standard.
Physicochemical Properties and Data Presentation
Accurate characterization of the reference standard is fundamental to its application. The physicochemical properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | Isopropyl (Z)-7-((1R,2R,3R)-3-hydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate | [1][3] |
| CAS Number | 1219032-18-4 | [1][3] |
| Molecular Formula | C₂₆H₃₃F₃O₆ | [1][3] |
| Molecular Weight | 498.5 g/mol | [3] |
| Appearance | (Not specified in search results, typically a solid) | |
| Solubility | (Soluble in organic solvents like acetonitrile and methanol) | [3] |
| Storage | Store at 2-8 °C in a well-closed container. | [3] |
Table 2: Quantitative Data for Analytical Applications
| Parameter | Typical Value/Range | Method | Notes |
| Purity | >90% | HPLC | As per a sample Certificate of Analysis.[3] Purity should be confirmed with the specific lot of the reference standard. |
| Linearity Range | 1 - 80 µg/mL (for Travoprost) | HPLC | A similar range can be expected for this compound, but should be validated.[4] |
| Limit of Detection (LOD) | 0.002 µg/mL (for Travoprost) | HPLC | LOD for this compound should be determined during method validation.[5] |
| Limit of Quantification (LOQ) | 0.007 µg/mL (for Travoprost) | HPLC | LOQ for this compound should be determined during method validation.[5] |
| Accuracy (% Recovery) | 100.27% (for Travoprost) | HPLC | Expected recovery for this compound should be within 98-102%.[6] |
Experimental Protocols
The following protocols are provided as a guide and should be adapted and validated by the end-user for their specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is designed for the separation and quantification of this compound in the presence of Travoprost and other related substances.
3.1.1. Materials and Reagents
-
This compound Reference Standard
-
Travoprost Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer salt)
-
Methanol (HPLC grade)
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Aquity UPLC BEH Phenyl or equivalent C18 column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Aqueous solution with pH adjusted to 2.0-3.0 with a buffer salt (e.g., phosphate buffer).[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient Elution | A gradient elution is recommended to achieve optimal separation of all related compounds. The specific gradient should be developed and optimized. |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | 35 - 55 °C (45 °C recommended)[7] |
| Detection Wavelength | 265 - 285 nm (275 nm recommended)[7] |
| Injection Volume | 10 - 20 µL |
3.1.3. Preparation of Solutions
-
Standard Stock Solution (this compound): Accurately weigh a suitable amount of this compound reference standard and dissolve in a known volume of diluent (e.g., acetonitrile:water 1:1 v/v) to obtain a concentration of approximately 100 µg/mL.
-
Working Standard Solution: Further dilute the stock solution with the diluent to a final concentration within the expected linear range (e.g., 1 µg/mL).
-
System Suitability Solution: Prepare a solution containing both Travoprost and this compound at a suitable concentration to verify the resolution between the two peaks.
-
Sample Solution: Prepare the sample containing Travoprost by dissolving it in the diluent to a known concentration (e.g., 1 mg/mL).
3.1.4. System Suitability
Before sample analysis, inject the system suitability solution and ensure the following criteria are met:
-
Resolution: The resolution between the Travoprost and this compound peaks should be greater than 1.5.
-
Tailing Factor: The tailing factor for the this compound peak should be less than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.
3.1.5. Data Analysis
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the amount of this compound in the sample using the external standard method.
Signaling and Metabolic Pathways
Understanding the metabolic and signaling pathways of Travoprost provides context for the presence and significance of this compound.
Metabolic Pathway of Travoprost
Travoprost is a prodrug that is hydrolyzed to its active free acid form. This active form is then metabolized to various inactive metabolites, including 15-keto derivatives. While the direct metabolic conversion to this compound is not explicitly detailed in the provided search results, it is a known related substance.
Caption: Metabolic activation and degradation of Travoprost.
Signaling Pathway of Travoprost
Travoprost's active form, travoprost free acid, is a selective agonist for the prostaglandin F (FP) receptor. Activation of this receptor in the eye leads to an increase in the outflow of aqueous humor, which in turn reduces intraocular pressure.
Caption: Travoprost's mechanism of action via the FP receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for the use of this compound as a reference standard in a quality control setting.
Caption: Workflow for impurity analysis using this compound.
References
- 1. This compound | CAS No: 1219032-18-4 [aquigenbio.com]
- 2. 9-Keto Fluprostenol - CAS - 156406-33-6 | Axios Research [axios-research.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijrpas.com [ijrpas.com]
- 7. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Travoprost and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost is a prostaglandin F2α analog used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As with any active pharmaceutical ingredient (API), it is crucial to identify and quantify impurities to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of Travoprost and its related substances.
This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of Travoprost and its potential impurities. The methodology is based on established pharmacopeial methods and published literature, offering a robust framework for quality control and stability testing.
Potential Impurities of Travoprost
Impurities in Travoprost can originate from the manufacturing process, degradation, or storage. Common impurities include:
-
Travoprost Related Compound A (Travoprost Acid): A primary degradation product formed by the hydrolysis of the isopropyl ester group of Travoprost.
-
5,6-trans Isomer: A geometric isomer of Travoprost.
-
15-keto Derivative: An oxidation product of the 15-hydroxyl group.
-
15-epi Diastereomer: An epimer at the C-15 position.
-
Epoxide Derivative: An impurity that can be formed during synthesis.
Experimental Protocol: RP-HPLC Analysis of Travoprost and its Impurities
This protocol outlines a stability-indicating HPLC method capable of separating Travoprost from its key impurities.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC system with a UV/PDA detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
Reagent and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Travoprost reference standard in a diluent (e.g., 50:50 v/v acetonitrile:water) to obtain a known concentration (e.g., 0.04 mg/mL).
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities in the diluent.
-
System Suitability Solution: Prepare a solution containing Travoprost and key impurities to verify the chromatographic system's performance.
-
Sample Solution: Prepare the test sample by dissolving it in the diluent to achieve a target concentration of Travoprost similar to the standard solution.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Travoprost peak) | Not more than 2.0 |
| Theoretical Plates (for Travoprost peak) | Not less than 2000 |
| Resolution (between Travoprost and the closest eluting impurity) | Not less than 1.5 |
| Relative Standard Deviation (RSD) for replicate injections of the standard solution | Not more than 2.0% |
Quantitative Data Summary
The following table summarizes the expected retention times and relative retention times (RRT) for Travoprost and its key impurities under the proposed HPLC method. Note: Actual retention times may vary depending on the specific HPLC system and column used.
| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) |
| Travoprost Related Compound A | ~4.5 | ~0.45 |
| Travoprost | ~10.0 | 1.00 |
| 15-epi Diastereomer | ~10.8 | ~1.08 |
| 5,6-trans Isomer | ~11.5 | ~1.15 |
| 15-keto Derivative | ~12.2 | ~1.22 |
| Epoxide Derivative | ~13.0 | ~1.30 |
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies expose the drug substance to various stress conditions to generate potential degradation products.
Stress Conditions
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 1 hour.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for an appropriate duration.
Procedure
-
Prepare separate samples of Travoprost for each stress condition.
-
After the specified exposure time, neutralize the acid and base-stressed samples.
-
Dilute all samples to the same concentration as the standard solution.
-
Analyze the stressed samples using the validated HPLC method.
-
Evaluate the chromatograms for the formation of degradation products and assess the peak purity of Travoprost to ensure no co-eluting peaks.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of Travoprost and its impurities.
Application Notes and Protocols for the Mass Spectrometric Analysis of 9-Keto Travoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost is a synthetic prostaglandin F2α analog used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As a prodrug, travoprost is hydrolyzed in the cornea to its biologically active free acid. This active metabolite is then systemically metabolized into several inactive forms, including through the oxidation of the 15-hydroxyl group to form a ketone metabolite.[1][2] This document provides a detailed protocol for the quantitative analysis of 9-Keto Travoprost, a key metabolite, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies presented are based on established protocols for related keto-prostaglandin metabolites and are intended to serve as a comprehensive guide for researchers in this field.[3][4][5]
Signaling Pathway of Travoprost
Travoprost free acid, the active form of the drug, is a selective agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[6][7][8] Activation of the FP receptor primarily initiates a signaling cascade through the Gq alpha subunit.[1][3][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][10] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[3][10] This signaling pathway in the ciliary muscle and uveoscleral pathway of the eye is believed to increase the outflow of aqueous humor, thereby reducing intraocular pressure.[1]
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 15-keto-PGF2alpha | C20H32O5 | CID 5280887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. repository.arizona.edu [repository.arizona.edu]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for 9-Keto Travoprost in Abbreviated New Drug Applications (ANDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost is a prostaglandin F2α analog used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] For an Abbreviated New Drug Application (ANDA) for a generic travoprost ophthalmic solution, a comprehensive understanding and control of impurities are critical for regulatory approval. 9-Keto Travoprost, also known as 15-Keto Travoprost, is a key impurity and a metabolite of Travoprost.[3][4] Its presence and quantity must be carefully monitored to ensure the safety and efficacy of the generic drug product.
These application notes provide detailed protocols and guidance for the analysis of this compound in the context of an ANDA submission. This includes analytical method details, acceptance criteria, and the biological relevance of this impurity. This compound is readily available as a high-quality reference standard, which is essential for analytical method development, validation, and quality control applications.[1][5]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value |
| Chemical Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate |
| Synonyms | 15-Keto Travoprost, 15-Oxo travoprost |
| CAS Number | 404830-45-1 |
| Molecular Formula | C26H33F3O6 |
| Molecular Weight | 498.53 g/mol |
| Appearance | Clear Yellow to Thick Brown Oil |
Regulatory Context and Acceptance Criteria
In an ANDA submission, all impurities present at levels greater than the identification threshold must be identified and quantified. The United States Pharmacopeia (USP) provides a monograph for Travoprost Ophthalmic Solution which specifies the acceptance criteria for related compounds, including the 15-keto derivative (this compound).
| Impurity | Acceptance Criterion (USP) |
| Travoprost related compound A | NMT 1.0% |
| 15-keto derivative (this compound) | NMT 1.0% |
| Total impurities | NMT 5.5% |
| NMT: Not More Than |
Signaling Pathways of Travoprost and this compound
Understanding the distinct biological activities of Travoprost and its impurity, this compound, is crucial for assessing the potential impact of the impurity on the drug's safety and efficacy profile.
Travoprost is a selective agonist of the prostaglandin F receptor (FP receptor).[6] Activation of the FP receptor in the eye's ciliary muscle and trabecular meshwork increases the uveoscleral outflow of aqueous humor, which in turn reduces intraocular pressure.[1][3]
Caption: Travoprost Signaling Pathway for IOP Reduction.
In contrast, this compound is an agonist for the prostaglandin E2 (EP) receptors.[7][8] The activation of EP receptors can trigger different signaling cascades, some of which are associated with inflammatory responses. While the specific effects of ocular EP receptor activation by this compound are not fully elucidated, its distinct pharmacological profile from the parent drug necessitates its strict control.
Caption: this compound Potential Signaling Pathway.
ANDA Workflow for Impurity Analysis
The analysis and control of this compound is an integral part of the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA submission. The following workflow outlines the key steps.
Caption: Workflow for this compound Analysis in an ANDA.
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of this compound in Travoprost Ophthalmic Solution (Based on USP Monograph)
This protocol is adapted from the USP monograph for Travoprost Ophthalmic Solution for the determination of related compounds.
Chromatographic Conditions:
| Parameter | Specification |
| Mode | Liquid Chromatography (LC) |
| Detector | UV at 220 nm |
| Column | 4.6-mm × 15-cm; 5-µm packing L1 |
| Column Temperature | 35°C |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 100 µL |
| Mobile Phase | Acetonitrile and Buffer (17:33) |
| Buffer Preparation | 2.18 mg/mL of sodium 1-octanesulfonate in water. Adjust with phosphoric acid to a pH of 3.5. |
Standard Solution Preparation:
-
Prepare a standard solution of USP Travoprost RS at a concentration of 0.04 mg/mL in a mixture of acetonitrile and water (3:7).
-
Prepare a standard solution of this compound reference standard at a suitable concentration in the same diluent.
Sample Solution Preparation:
Use the Travoprost Ophthalmic Solution without dilution.
Procedure:
-
Equilibrate the chromatographic system with the mobile phase.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solutions to determine the retention times and system suitability parameters. The relative retention time for the 15-keto derivative is approximately 1.45 relative to Travoprost.
-
Inject the sample solution.
-
Calculate the percentage of this compound in the Ophthalmic Solution using the following formula:
Result = (r_i / r_s) × (C_s / C_u) × (1/F) × 100
Where:
-
r_i = peak response of this compound from the Sample solution
-
r_s = peak response of Travoprost from the Standard solution
-
C_s = concentration of USP Travoprost RS in the Standard solution (mg/mL)
-
C_u = nominal concentration of Travoprost in the Sample solution (mg/mL)
-
F = relative response factor for this compound (as determined or provided)
-
Protocol 2: UPLC Method for the Analysis of Travoprost and Related Compounds
This protocol is a representative Ultra-Performance Liquid Chromatography (UPLC) method for enhanced separation and faster analysis times, based on principles described in the literature.
Chromatographic Conditions:
| Parameter | Specification |
| Mode | Ultra-Performance Liquid Chromatography (UPLC) |
| Detector | UV at 275 nm |
| Column | Aquity UPLC BEH Phenyl, 2.1 x 100 mm, 1.7 µm |
| Column Temperature | 45°C |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mobile Phase A | Phosphate buffer pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
Solution Preparation:
Follow similar procedures as for the HPLC method, adjusting concentrations as needed for the sensitivity of the UPLC system.
Analytical Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following table summarizes the key validation parameters and typical acceptance criteria for an impurity quantification method.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, and other impurities at the retention time of this compound. Peak purity of this compound should be demonstrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a range from the reporting threshold to 120% of the specification limit. |
| Range | From the reporting threshold to 120% of the specification limit (e.g., if the limit is 1.0%, the range could be 0.05% to 1.2%). |
| Accuracy | Recovery of this compound spiked into the sample matrix should be within 80.0% to 120.0% at multiple concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) of peak areas from multiple preparations should be ≤ 5.0%. |
| Intermediate Precision | RSD between different analysts, on different days, and with different equipment should be ≤ 10.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ≥ 10). |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
Conclusion
The control of this compound is a critical aspect of the development and submission of an ANDA for Travoprost Ophthalmic Solution. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to establish robust analytical methods, understand the regulatory expectations, and ensure the quality and safety of their generic product. The use of a qualified this compound reference standard is paramount for the successful validation and implementation of these analytical procedures.
References
- 1. 9-Keto Fluprostenol - CAS - 156406-33-6 | Axios Research [axios-research.com]
- 2. Travoprost 15-Keto Derivative | 404830-45-1 | SynZeal [synzeal.com]
- 3. chemicea.com [chemicea.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CAS No: 1219032-18-4 [aquigenbio.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality Control Applications of 9-Keto Travoprost: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Keto Travoprost, also known as 15-Keto Travoprost, is a critical molecule in the quality control of Travoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. It is a primary degradation product and metabolite of Travoprost. As such, its identification and quantification are paramount in ensuring the stability, purity, and safety of Travoprost drug substances and products. This document provides detailed application notes and protocols for the quality control of this compound, utilizing it as a reference standard in chromatographic analyses.
Application Notes
Role in Quality Control
This compound serves as a crucial reference standard in various quality control (QC) applications.[1] Its primary uses include:
-
Impurity Profiling: As a known impurity, a qualified this compound reference standard is essential for the accurate identification and quantification of this substance in Travoprost active pharmaceutical ingredients (APIs) and finished drug products.
-
Stability Studies: The formation of this compound is an indicator of Travoprost degradation. Monitoring its levels under various stress conditions (e.g., heat, light, humidity) is a key component of stability-indicating analytical methods.
-
Method Development and Validation: The reference standard is indispensable for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to ensure they are accurate, precise, and specific for the detection of this impurity.
Stability and Storage of this compound Reference Standard
The integrity of the this compound reference standard is critical for reliable analytical results. Proper storage and handling are essential to prevent its degradation.
-
Storage Conditions: The reference standard should be stored at refrigerated temperatures (2-8°C) for long-term use.[2] For extended periods, storage at -20°C is recommended.[3]
-
Handling: Before use, the standard should be allowed to equilibrate to room temperature to prevent condensation. It is advisable to prepare stock solutions and aliquot them for daily use to avoid repeated freeze-thaw cycles.[3]
Quantitative Data Summary
The following tables summarize the chromatographic conditions and system suitability parameters for the analysis of Travoprost and its related compounds, including this compound, based on established methods.
Table 1: USP HPLC Method Parameters for Travoprost and Related Compounds [4][5][6]
| Parameter | Specification |
| Chromatographic System | |
| Mode | LC |
| Detector | UV, 220 nm |
| Column | 4.6-mm × 15-cm; 5-µm packing L1 |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 100 µL |
| Mobile Phase | |
| Buffer | 2.18 mg/mL of sodium 1-octanesulfonate in water, adjust with phosphoric acid to a pH of 3.5. |
| Composition | Acetonitrile and Buffer (17:33) |
| System Suitability | |
| Resolution | NLT 1.5 between travoprost and the 5,6-trans isomer |
| Relative Standard Deviation | NMT 2.0% for Travoprost peak |
Table 2: UPLC Method Parameters for Travoprost and Related Compounds [7]
| Parameter | Specification |
| Chromatographic System | |
| Instrument | Ultra Performance Liquid Chromatography (UPLC) |
| Detector | UV, 265-285 nm |
| Column | Aquity UPLC BEH phenyl column (e.g., 2.1 x 100mm, 1.7 µm) |
| Column Temperature | 35-55°C (45°C preferred) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 35.0 µL |
| Mobile Phase (Gradient Elution) | |
| Phase A | Aqueous solution with buffer salt, pH 2.0-3.0 (e.g., 0.02 mol/L ammonium formate buffer, pH 3.0) |
| Phase B | Acetonitrile |
| Gradient Program | Optimized for separation of Travoprost and all related impurities. |
Table 3: Relative Retention Times of Travoprost Impurities (USP Method) [5]
| Compound | Relative Retention Time | Acceptance Criteria (NMT %) |
| Travoprost | 1.0 | - |
| 5,6-trans Isomer | 1.1 | 5.0 |
| 15-keto Derivative (this compound) | 1.4 | Not specified individually |
| Travoprost Related Compound A | Varies | Not specified individually |
| Total Impurities | - | NMT 5.5% |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound in Travoprost Ophthalmic Solution (Based on USP Method)
This protocol is adapted from the USP monograph for Travoprost Ophthalmic Solution and is suitable for quantifying related compounds, including this compound.
1. Materials and Reagents:
-
This compound Reference Standard
-
USP Travoprost RS
-
Acetonitrile (HPLC grade)
-
Sodium 1-octanesulfonate
-
Phosphoric acid
-
Water (HPLC grade)
-
Travoprost Ophthalmic Solution (Sample)
2. Preparation of Solutions:
-
Buffer: Dissolve 2.18 g of sodium 1-octanesulfonate in 1 L of water. Adjust the pH to 3.5 with phosphoric acid.
-
Mobile Phase: Mix acetonitrile and Buffer in a ratio of 17:33 (v/v). Degas before use.
-
Standard Solution (Travoprost): Prepare a solution of USP Travoprost RS in a mixture of acetonitrile and water (3:7) to a final concentration of 0.04 mg/mL.
-
Impurity Standard Stock Solution (this compound): Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Working Impurity Standard Solution: Dilute the Impurity Standard Stock Solution with the mobile phase to a concentration suitable for system suitability and quantification.
-
Sample Solution: Use the Travoprost Ophthalmic Solution without dilution.
3. Chromatographic Conditions:
-
Use the parameters outlined in Table 1 .
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Standard Solution (Travoprost) and record the chromatogram.
-
Inject the Working Impurity Standard Solution to determine the retention time of this compound.
-
Inject the Sample Solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the peak area response and the concentration of the standard.
5. System Suitability:
-
Verify that the resolution between Travoprost and the 5,6-trans isomer in the Standard Solution is not less than 1.5.
-
The relative standard deviation of replicate injections of the Travoprost peak should not be more than 2.0%.
Protocol 2: UPLC Analysis of this compound in Travoprost Eye Drops (Gradient Method)
This protocol is based on a more advanced UPLC method for the simultaneous determination of Travoprost and its impurities.[7]
1. Materials and Reagents:
-
This compound Reference Standard
-
Travoprost Reference Standard
-
Acetonitrile (UPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (UPLC grade)
-
Travoprost Eye Drops (Sample)
2. Preparation of Solutions:
-
Mobile Phase A: Prepare a 0.02 mol/L ammonium formate buffer and adjust the pH to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solutions: Prepare individual stock solutions of Travoprost and this compound in acetonitrile.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to appropriate concentrations.
-
Sample Solution: Dilute the Travoprost Eye Drops with the mobile phase if necessary to fall within the linear range of the method.
3. Chromatographic Conditions:
-
Use the parameters outlined in Table 2 . A representative gradient program would be:
-
0-2 min: 30% B
-
2-15 min: 30-70% B (linear gradient)
-
15-18 min: 70% B
-
18-18.1 min: 70-30% B
-
18.1-22 min: 30% B (re-equilibration)
-
4. Procedure:
-
Equilibrate the UPLC system with the initial mobile phase composition.
-
Inject the Working Standard Solution to determine the retention times and response factors of Travoprost and this compound.
-
Inject the Sample Solution.
-
Identify and quantify the this compound peak in the sample chromatogram.
5. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Travoprost Metabolism and Degradation Pathway
The following diagram illustrates the conversion of Travoprost to its active form and subsequent degradation to this compound.
Caption: Conversion of Travoprost to its active form and this compound.
Experimental Workflow for Impurity Analysis
This diagram outlines the general workflow for the quality control analysis of this compound in a pharmaceutical sample.
References
- 1. 9-Keto Fluprostenol - CAS - 156406-33-6 | Axios Research [axios-research.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uspnf.com [uspnf.com]
- 5. uspnf.com [uspnf.com]
- 6. ijrpas.com [ijrpas.com]
- 7. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
Custom Synthesis of 9-Keto Travoprost for Research: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
9-Keto Travoprost is a synthetic prostaglandin analog and a derivative of Travoprost, a potent Prostaglandin F2α (PGF2α) analog widely used in the treatment of glaucoma and ocular hypertension.[1][2][3] The key structural modification in this compound is the oxidation of the hydroxyl group at the C-9 position of the cyclopentane ring to a ketone. This seemingly minor change fundamentally alters its biological activity, shifting its receptor selectivity from the Prostaglandin F (FP) receptor to the Prostaglandin E (EP) receptor.[4] Consequently, this compound functions as a Prostaglandin E (PGE) analog.
This transformation makes this compound a valuable tool for researchers studying EP receptor-mediated signaling pathways, which are involved in a myriad of physiological processes, including inflammation, pain, and endocrine function.[4] Furthermore, as a known impurity and metabolite of Travoprost, it serves as an essential reference standard for analytical method development, validation, and quality control in the pharmaceutical industry.[5] This document provides detailed protocols for the custom synthesis, characterization, and application of this compound in a research setting.
Section 1: Custom Synthesis and Purification
The most direct method for synthesizing this compound is the selective oxidation of the C-9 hydroxyl group of Travoprost. This protocol outlines a common laboratory-scale procedure using Dess-Martin periodinane (DMP), a mild oxidant suitable for this transformation.
Logical Workflow for Synthesis and Purification of this compound
References
- 1. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficacy of travoprost for the treatment of patients with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Travoprost in the management of open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS No: 1219032-18-4 [aquigenbio.com]
Application Notes and Protocols for 9-Keto Travoprost Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and analytical use of the 9-Keto Travoprost analytical standard. Adherence to these protocols is crucial for maintaining the integrity of the standard and ensuring accurate and reproducible experimental results.
Introduction
This compound is a key impurity and metabolite of Travoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension.[1] As an analytical standard, it is essential for the accurate quantification of this compound in drug substance and formulated products, as well as in biological matrices during pharmacokinetic and metabolic studies. Its chemical name is Isopropyl (Z)-7-((1R,2R,3R)-3-hydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate.[2]
Handling and Storage
Proper handling and storage are paramount to maintain the stability and purity of the this compound analytical standard.
Safety Precautions
While not classified as a hazardous chemical, standard laboratory safety practices should be observed.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the standard.[4]
-
Ventilation: Handle in a well-ventilated area to avoid inhalation.
-
First Aid:
Storage Conditions
To ensure the long-term stability of the analytical standard, it should be stored under the following conditions:
| Parameter | Recommendation | Source |
| Long-term Storage | 2-8 °C in a well-closed container. | [2] |
| Shipping/Transit | 25-30 °C in a well-closed container. | [2] |
| Light Exposure | Store protected from light. | [5] |
Note: For stock solutions prepared in a solvent, it is recommended to store them at -20°C or -80°C for extended stability.
Physicochemical and Analytical Data
| Property | Value | Source |
| Chemical Formula | C26H33F3O6 | [2] |
| Molecular Weight | 498.5 g/mol | [2] |
| CAS Number | 1219032-18-4 | [2] |
| Appearance | Yellow to Brown Oil or Thick Oil | [5] |
| Purity (Chromatographic) | >90% | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO (100 mg/mL with sonication). | [5][6][7] |
Experimental Protocols
The following protocols are provided as a guide for the use of this compound analytical standard in common analytical techniques.
Preparation of Stock and Working Standard Solutions
Objective: To prepare accurate and stable standard solutions for calibration and quantification.
Materials:
-
This compound analytical standard
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
-
Solvent: Acetonitrile, Methanol, or DMSO (HPLC grade or higher)
Protocol:
-
Equilibration: Allow the container of the this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a suitable amount of the standard using an analytical balance.
-
Dissolution: Transfer the weighed standard to a volumetric flask. Add a small amount of the chosen solvent (e.g., acetonitrile) and sonicate if necessary to ensure complete dissolution.
-
Dilution: Once dissolved, dilute to the final volume with the solvent and mix thoroughly. This will be your stock solution.
-
Working Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase or a suitable solvent.
Workflow for Standard Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Analytical Method for Impurity Profiling by HPLC
Objective: To separate and quantify this compound in the presence of Travoprost and other related impurities. This method is adapted from established protocols for Travoprost and its related substances.[8][9][10][11]
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatograph | HPLC or UPLC system with a UV detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm packing (or equivalent) |
| Mobile Phase A | Buffer: 2.18 g/L sodium 1-octanesulfonate in water, pH adjusted to 3.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized for best separation |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 100 µL |
| Column Temperature | 35 °C |
Protocol:
-
System Preparation: Set up the HPLC system according to the parameters above and equilibrate the column with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample containing Travoprost and its impurities in the mobile phase or a suitable solvent to achieve a known concentration.
-
Injection: Inject the prepared working standard solutions and the sample solution into the chromatograph.
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard. Quantify the amount of this compound using a calibration curve generated from the working standard solutions.
Logical Relationship of Analytical Method Development
Caption: Logical flow of analytical method development.
Biological Context: Travoprost Metabolism
Travoprost is a prodrug that is hydrolyzed by esterases in the cornea to its biologically active free acid, fluprostenol.[1] this compound is a metabolite formed during the biotransformation of Travoprost. Understanding this metabolic pathway is crucial for interpreting pharmacokinetic and drug metabolism data.
Simplified Travoprost Metabolic Pathway
Caption: Simplified metabolic pathway of Travoprost.
For research purposes only. Not for human or animal consumption.[2] This information is believed to be correct but does not claim to be all-inclusive and should be used only as a guide.[3]
References
- 1. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. This compound | CAS No: 1219032-18-4 [aquigenbio.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. 15-Keto Travoprost | 404830-45-1 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
- 9. uspnf.com [uspnf.com]
- 10. drugfuture.com [drugfuture.com]
- 11. uspnf.com [uspnf.com]
Application Note: Evaluating the Endocrine Activity of 9-Keto Travoprost in Cell-Based Models
For Research Use Only.
Introduction
9-Keto Travoprost is a prostaglandin E2 (EP) receptor agonist and a derivative of Fluprostenol.[1] Prostaglandins are lipid mediators that play a crucial role in a wide range of physiological and pathological processes, including endocrine function.[2] Travoprost, the parent compound of this compound, is a potent prostaglandin F2α (PGF2α) analogue that acts as a full agonist at the FP prostanoid receptor.[3][4] Given the known interactions between prostaglandin signaling pathways and the endocrine system, it is imperative to characterize the potential endocrine-modulating effects of this compound.
This application note provides detailed protocols for evaluating the effects of this compound on key endocrine endpoints using established in vitro cell-based models. The assays described herein are designed to assess the potential of this compound to interfere with steroid hormone production (steroidogenesis) and the activity of aromatase (CYP19A1), a critical enzyme in estrogen synthesis.[5][6] The target audience for this document includes researchers, scientists, and drug development professionals engaged in the safety and efficacy assessment of novel compounds.
Signaling Pathways and Experimental Overview
Prostaglandins like PGF2α mediate their effects through G protein-coupled receptors (GPCRs). The PGF2α receptor (FP receptor) is coupled to Gq, which activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This signaling cascade can further transactivate the epidermal growth factor receptor (EGFR) and activate the mitogen-activated protein kinase (MAPK) signaling pathway.[7] As an EP receptor agonist, this compound is expected to activate similar downstream signaling pathways.
The experimental workflow described in this application note is designed to investigate the potential impact of this compound on steroidogenesis and aromatase activity. The human adrenocarcinoma cell line H295R will be utilized for the steroidogenesis assay, as it expresses all the key enzymes required for steroid hormone biosynthesis.[5][8] A cell-free assay using human recombinant CYP19 microsomes will be used to specifically assess the inhibitory potential of this compound on aromatase activity.[5][9]
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Steroid Hormone Production in H295R Cells
| Concentration (µM) | Testosterone (ng/mL) | % Change from Vehicle | Estradiol (pg/mL) | % Change from Vehicle | Cell Viability (%) |
| Vehicle Control | 0 | 0 | 100 | ||
| 0.001 | |||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Forskolin (10 µM) | |||||
| Prochloraz (1 µM) |
Table 2: Effect of this compound on Aromatase Activity
| Concentration (µM) | Aromatase Activity (pmol/min/mg protein) | % Inhibition |
| Vehicle Control | 0 | |
| 0.001 | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Letrozole (10 nM) |
Experimental Protocols
Protocol 1: H295R Steroidogenesis Assay (adapted from OECD TG 456)
This protocol is designed to evaluate the effect of this compound on the production of testosterone and 17β-estradiol in the H295R human adrenocarcinoma cell line.[10][11]
1. Materials
-
H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium supplemented with L-glutamine, HEPES, and sodium bicarbonate
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
ITS+ Premix (Insulin, Transferrin, Selenium, Linoleic Acid, Bovine Serum Albumin)
-
24-well cell culture plates
-
This compound
-
Forskolin (positive control for induction)
-
Prochloraz (positive control for inhibition)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Testosterone and 17β-estradiol ELISA kits or LC-MS/MS system
2. Cell Culture and Plating
-
Culture H295R cells in complete medium (DMEM/F12 with 10% FBS and ITS+ Premix) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into 24-well plates at a density that allows them to reach 70-80% confluency within 24 hours.
-
Allow cells to acclimate for 24 hours before exposure to the test compound.[10][12]
3. Compound Exposure
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the final desired concentrations (e.g., 0.001 µM to 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Prepare vehicle control (0.1% DMSO), positive induction control (10 µM Forskolin), and positive inhibition control (1 µM Prochloraz) in culture medium.[8]
-
Remove the acclimation medium from the cells and replace it with the medium containing the test compound or controls.
4. Sample Collection and Analysis
-
After the 48-hour exposure, collect the supernatant from each well and store it at -80°C for hormone analysis.
-
Immediately after supernatant collection, assess cell viability in each well using a suitable assay (e.g., MTT assay).
-
Quantify the concentrations of testosterone and 17β-estradiol in the collected supernatants using validated ELISA kits or LC-MS/MS.
5. Data Analysis
-
Calculate the mean hormone concentrations for each treatment group.
-
Normalize the hormone concentrations to the vehicle control to determine the fold change or percentage change in production.
-
Plot the dose-response curves for hormone production and cell viability.
-
Determine the Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC) for each hormone.
Protocol 2: Aromatase Inhibition Assay (adapted from OECD 890.1200)
This protocol assesses the direct inhibitory effect of this compound on the activity of human recombinant aromatase (CYP19A1).[9][13]
1. Materials
-
Human recombinant CYP19A1 microsomes
-
NADPH regenerating system
-
Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)
-
Aromatase inhibitor (e.g., Letrozole, positive control)
-
This compound
-
DMSO (vehicle)
-
96-well black microplates
-
Fluorescence plate reader
2. Assay Procedure
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and not exceed 1%.[13]
-
In a 96-well black microplate, add the assay buffer, human recombinant aromatase microsomes, and the test compound or controls (vehicle, positive control inhibitor).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system and the fluorogenic substrate.
-
Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding a suitable stop solution.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm).
3. Data Analysis
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of aromatase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the dose-response curve for aromatase inhibition.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of aromatase activity).
Conclusion
The protocols detailed in this application note provide a robust framework for assessing the potential endocrine-disrupting properties of this compound. By utilizing the H295R steroidogenesis assay and a cell-free aromatase inhibition assay, researchers can obtain valuable data on the compound's effects on hormone biosynthesis. This information is critical for the comprehensive safety evaluation of this compound and other novel prostaglandin analogues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 3. Travoprost--a new prostaglandin analogue for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocrine Disruption [lnhlifesciences.org]
- 6. jtgga.org [jtgga.org]
- 7. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. epa.gov [epa.gov]
Troubleshooting & Optimization
9-Keto Travoprost solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and use of 9-Keto Travoprost.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 15-Keto Travoprost, is a derivative of Fluprostenol and a metabolite of Travoprost.[1][2] It functions as an EP receptor agonist and is utilized in endocrine-related research.[1]
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is approximately 498.5 g/mol .[3][4]
Q3: How should this compound be stored?
A3: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The solid compound should be stored in a refrigerator at 2-8°C in an amber vial under an inert atmosphere.
Troubleshooting Guide
Issue: I am having difficulty dissolving this compound in DMSO.
-
Solution 1: Use Ultrasonic Treatment. Sonication is recommended to aid in the dissolution of this compound in DMSO.[2][5]
-
Solution 2: Use Fresh, Anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[2][5] Always use newly opened or properly stored anhydrous DMSO.
-
Solution 3: Gentle Warming. Gentle warming of the solution may assist in dissolution. However, be cautious and avoid high temperatures to prevent degradation of the compound.
Issue: My this compound solution appears cloudy or has precipitated.
-
Solution 1: Re-dissolve the compound. If precipitation occurs after storage, gently warm the solution and sonicate until it becomes clear.
-
Solution 2: Check for solvent evaporation. Over time, the solvent may evaporate, increasing the concentration of this compound beyond its solubility limit. If this is suspected, add a small amount of fresh solvent to the solution.
Solubility Data
The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL | 200.59 mM | Ultrasonic treatment is recommended.[2][5] Use of fresh, non-hygroscopic DMSO is critical.[2][5] |
| DMF | 100 mg/mL | 200.59 mM | |
| Ethanol | 100 mg/mL | 200.59 mM | |
| PBS (pH 7.2) | 16 mg/mL | 32.1 mM | |
| Water | Practically insoluble | Travoprost, a related compound, is practically insoluble in water.[6][7] | |
| Chloroform | Slightly soluble | ||
| Methanol | Slightly soluble |
Note: The provided molar concentrations are calculated based on a molecular weight of 498.5 g/mol .
Experimental Protocols
Protocol for Preparing a 100 mg/mL Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound solid in a suitable vial.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Dissolution: Tightly cap the vial and vortex briefly. Place the vial in an ultrasonic water bath and sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption.
Visualized Workflows and Pathways
Caption: Workflow for preparing a this compound stock solution.
Caption: General signaling pathway for an EP receptor agonist like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 15-Keto travoprost | C26H33F3O6 | CID 10207075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Stability of 9-Keto Travoprost in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 9-Keto Travoprost in aqueous solutions. The information is presented in a question-and-answer format to address potential issues during experimentation.
Disclaimer: Direct stability studies on this compound in aqueous solutions are not extensively available in public literature. The following information is largely based on the known stability profile of its parent compound, Travoprost, and general principles of pharmaceutical stability. Researchers should perform their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in an aqueous solution?
A1: Based on the structure of this compound and the known degradation of similar prostaglandin analogs, the primary degradation pathways are likely to be:
-
Hydrolysis: The isopropyl ester moiety is susceptible to hydrolysis, which would yield the corresponding carboxylic acid (this compound free acid). This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: The hydroxyl groups on the cyclopentane ring and the side chain may be susceptible to oxidation, potentially leading to the formation of ketone or other oxidized derivatives.
-
Isomerization: Changes in the stereochemistry of the molecule could occur under certain conditions, leading to the formation of diastereomers.
Q2: What are the key factors that can affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is likely influenced by several factors:
-
pH: Extreme pH values (both acidic and alkaline) are expected to accelerate the hydrolysis of the ester group. The optimal pH for stability would need to be determined experimentally, but is generally near neutral for many prostaglandin analogs.
-
Temperature: Elevated temperatures can significantly increase the rate of degradation. For its parent compound, Travoprost, degradation is notable at 50°C.[1][2] It is advisable to store stock solutions and experimental samples at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures.
-
Light: Travoprost has been shown to be sensitive to light.[3] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by working in a light-protected environment.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation. For sensitive compounds, it may be beneficial to use de-gassed solvents and/or blanket the solution with an inert gas like nitrogen or argon.
Q3: How should I prepare and store my this compound stock solutions?
A3: To ensure the stability of your this compound stock solutions, follow these recommendations:
-
Solvent Selection: While this compound is intended for use in aqueous solutions for experiments, initial stock solutions are often prepared in an organic solvent like DMSO or ethanol due to higher solubility. These stock solutions should then be diluted into the aqueous buffer of choice for the final experiment.
-
Storage Conditions: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage.[4] For short-term storage, refrigeration at 2-8°C may be acceptable, but the duration should be validated.
-
Protection from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound during the experiment. | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.- Monitor the stability of this compound in your experimental buffer over the time course of your assay.- Ensure consistent temperature and light conditions for all experiments. |
| Loss of compound potency over time | Improper storage of stock solutions. | - Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.- Verify the storage temperature of your freezer.- Protect stock solutions from light exposure. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | - Conduct a forced degradation study to intentionally generate degradation products and identify their retention times.- Use a stability-indicating analytical method that can resolve the parent compound from its degradation products. |
Data Presentation
Table 1: Thermal Stability of Travoprost (Parent Compound) in Aqueous Solution
| Temperature | Degradation Rate | Stability Conclusion | Reference |
| 27°C | Not significant | Stable | [1][2] |
| 37°C | Not significant (high variability) | Generally stable | [1][2] |
| 50°C | 0.46 µg/mL/day | Significant degradation | [1][2] |
Note: This data is for Travoprost and should be used as a general guideline for this compound. Specific stability testing is required for the 9-Keto derivative.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential for developing and validating a stability-indicating analytical method.[5][6][7]
1. Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to demonstrate the specificity of the analytical method.
2. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or MS detector
-
Photostability chamber
3. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add 0.1 M NaOH.
-
Incubate at room temperature for a defined period, monitoring for degradation.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution of the compound in a temperature-controlled oven (e.g., 70°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at various time points.
-
4. Analysis:
-
Analyze all samples using a suitable HPLC or UPLC method.
-
The method should be capable of separating the intact this compound from all generated degradation products.
-
Peak purity analysis of the parent peak is recommended to ensure no co-eluting degradants.
Visualizations
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jetir.org [jetir.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Handling of 15-Keto Travoprost
A Note on Nomenclature: The information provided in this guide pertains to 15-Keto Travoprost, a known metabolite of Travoprost. We have assumed that the query "9-Keto Travoprost" was a typographical error. If you are working with a different compound, please verify the specific stability data for that molecule.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 15-Keto Travoprost during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 15-Keto Travoprost?
A1: Based on stability studies of the parent compound Travoprost and other prostaglandin analogues, the primary factors contributing to degradation are elevated temperature and inappropriate pH.[1][2][3][4] Like many prostaglandins, 15-Keto Travoprost is susceptible to hydrolysis and other degradation pathways under non-optimal conditions.
Q2: What are the recommended storage conditions for 15-Keto Travoprost?
A2: For long-term stability, 15-Keto Travoprost should be stored under refrigerated and controlled temperature conditions. Specific recommendations are summarized in the table below.
Q3: How should I prepare stock solutions of 15-Keto Travoprost to minimize degradation?
A3: It is crucial to use appropriate solvents and maintain a controlled temperature during the preparation of stock solutions. For detailed steps, please refer to the Experimental Protocols section. It is advisable to prepare fresh solutions for each experiment or, if necessary, to store aliquots at -80°C for a limited time.[5]
Q4: Can I store diluted working solutions of 15-Keto Travoprost?
A4: It is not recommended to store diluted working solutions for extended periods. Prostaglandins are generally less stable in aqueous solutions at low concentrations. Prepare fresh working solutions from a concentrated stock just before use.
Q5: What analytical methods are suitable for monitoring the stability of 15-Keto Travoprost?
A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Travoprost and its metabolites, including 15-Keto Travoprost.[1][6][7] This method allows for the accurate measurement of the parent compound and the detection of potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in the experiment. | Degradation of 15-Keto Travoprost due to improper storage or handling. | Verify storage conditions (see Table 1). Prepare fresh stock and working solutions. Use a validated analytical method like LC-MS/MS to confirm the concentration and purity of the compound. |
| Inconsistent experimental results. | Inconsistent concentration of 15-Keto Travoprost in working solutions. | Prepare fresh working solutions for each experiment. Ensure complete dissolution of the compound in the solvent. Use calibrated pipettes for accurate dilutions. |
| Appearance of unknown peaks in analytical chromatograms. | Formation of degradation products. | Review the experimental conditions, particularly temperature and pH.[1][2] Minimize the time the compound spends in aqueous solutions. Consider performing forced degradation studies to identify potential degradation products. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of 15-Keto Travoprost. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., ethanol, DMSO) before diluting in aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Data Presentation
Table 1: Recommended Storage Conditions for 15-Keto Travoprost and Travoprost
| Compound | Condition | Temperature | Duration | Reference |
| 15-Keto Travoprost | Long-term | 2-8°C (Refrigerator) | Not specified | [8][9] |
| -20°C | 1 month | [5] | ||
| -80°C | 6 months | [5] | ||
| Travoprost (Ophthalmic Solution) | General Storage | 2-25°C | - | [10][11] |
| Stability Study | 27°C | Stable | [1][3][4] | |
| Stability Study | 37°C | Stable | [1][3][4] | |
| Stability Study | 50°C | Degrades | [1][3][4] |
Table 2: Summary of Travoprost Degradation Rates at Elevated Temperatures
| Compound | Temperature | Degradation Rate (µg/mL/day) | Reference |
| Travoprost | 50°C | 0.46 | [1][4] |
| Latanoprost (analogue) | 37°C | 0.15 | [1] |
| 50°C | 0.29 | [1] |
Experimental Protocols
Protocol 1: Preparation of 15-Keto Travoprost Stock Solution
-
Materials:
-
15-Keto Travoprost (solid form)
-
Anhydrous ethanol or dimethyl sulfoxide (DMSO), HPLC grade
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the vial of 15-Keto Travoprost to room temperature before opening to prevent condensation.
-
Weigh the desired amount of 15-Keto Travoprost accurately using an analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous ethanol or DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution in small aliquots in amber vials at -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Quantification of 15-Keto Travoprost using LC-MS/MS (General Workflow)
-
Sample Preparation:
-
Thaw a fresh aliquot of the 15-Keto Travoprost stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate mobile phase or a compatible solvent to create a calibration curve.
-
Prepare experimental samples by diluting them to fall within the range of the calibration curve.
-
Add an appropriate internal standard to all calibration standards and samples.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution method with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to operate in negative ion mode for electrospray ionization (ESI).
-
Monitor the specific parent-to-product ion transitions for 15-Keto Travoprost and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 15-Keto Travoprost in the experimental samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Hypothetical degradation pathways for 15-Keto Travoprost.
Caption: Workflow for handling 15-Keto Travoprost and assessing stability.
References
- 1. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. clearsynth.com [clearsynth.com]
- 10. uspnf.com [uspnf.com]
- 11. Travoprost drops (Travatan Z): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Navigating the Separation of Travoprost Impurities: A Technical Support Guide
Brought to you by our dedicated team of analytical scientists, this technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Travoprost and its impurities. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Travoprost that I should be monitoring?
A1: During the synthesis of Travoprost and upon its degradation, several related substances can emerge. Key impurities to monitor include Travoprost related compound A (the free acid form), the 15-epi diastereomer, the 5,6-trans isomer, and the 15-keto derivative.[1][2] Forced degradation studies have shown that Travoprost is susceptible to degradation under basic and, to a lesser extent, acidic conditions.[3]
Q2: What is a typical starting HPLC method for Travoprost impurity analysis?
A2: A common starting point for separating Travoprost and its impurities is a reversed-phase HPLC method using a C18 column. The United States Pharmacopeia (USP) suggests a method utilizing a 4.6-mm × 15-cm L1 packing column with a mobile phase consisting of acetonitrile and an aqueous solution of sodium 1-octanesulfonate, adjusted to a pH of 3.5 with phosphoric acid.[4] Detection is typically carried out at 220 nm.
Q3: Why is the pH of the mobile phase critical for good peak shape?
A3: Travoprost and its primary degradation product, Travoprost free acid, are acidic compounds. The pH of the mobile phase plays a crucial role in controlling the ionization of these analytes. At a pH well below their pKa, they will be in their neutral, less polar form, leading to better retention and sharper, more symmetrical peaks on a reversed-phase column. An inadequately buffered or improperly pH-adjusted mobile phase can lead to peak tailing.
Q4: My Travoprost peak is tailing. What are the likely causes and how can I fix it?
A4: Peak tailing for Travoprost is a common issue, often related to secondary interactions with the stationary phase or issues with the mobile phase. Here are some potential causes and solutions:
-
Mobile Phase pH: Ensure the pH of your mobile phase is low enough (e.g., around 2.5-3.5) to suppress the ionization of the carboxylic acid group on Travoprost and its acidic impurities.[1][4]
-
Column Choice: Not all C18 columns are the same. Consider using a column with end-capping to minimize interactions with residual silanols on the silica support.
-
Ion-Pairing Agents: The use of an ion-pairing agent, such as sodium 1-octanesulfonate as mentioned in the USP method, can help to improve the peak shape of acidic analytes.[4]
-
Column Contamination: Strongly retained compounds from previous injections can cause peak tailing. Try washing your column with a strong solvent.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues you may encounter during the HPLC separation of Travoprost impurities.
Problem 1: Poor Resolution Between Travoprost and its Isomers (e.g., 5,6-trans isomer)
-
Symptom: Peaks for Travoprost and a known isomer are not baseline separated, making accurate quantification difficult.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Problem 2: Peak Tailing of the Travoprost Free Acid Impurity
-
Symptom: The peak for Travoprost free acid (Travoprost Related Compound A) shows significant asymmetry, with a pronounced tail.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acidic impurity peak tailing.
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of Travoprost and its impurities.
Protocol 1: HPLC Method for the Determination of Travoprost and its Related Substances
This method is adapted from published literature and is suitable for identifying and quantifying key impurities.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Phenomenex LUNA Phenyl-Hexyl (150 mm x 3.0 mm, 3 µm).
-
Mobile Phase:
-
A: 20 mmol·L-1 sodium heptane sulfonate solution (adjusted to pH 2.5 with phosphoric acid).
-
B: Methanol.
-
C: Acetonitrile.
-
-
Gradient Elution: A gradient program should be developed to ensure the separation of all impurities. A starting condition with a high percentage of mobile phase A, gradually increasing the percentage of B and C, is recommended.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of Travoprost and identifying potential degradation products.[3][5]
-
Acid Hydrolysis: Treat a solution of Travoprost with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Treat a solution of Travoprost with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Travoprost with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample or solution of Travoprost to dry heat (e.g., 70 °C).
-
Photolytic Degradation: Expose a solution of Travoprost to UV light.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, such as the one described in Protocol 1.
Quantitative Data Summary
The following tables summarize key quantitative data from various HPLC methods for Travoprost analysis.
Table 1: Chromatographic Conditions for Travoprost Analysis
| Parameter | Method 1 (USP)[4] | Method 2[1] | Method 3[6] |
| Column | L1 packing (e.g., C18), 4.6 x 150 mm | Phenyl-Hexyl, 3.0 x 150 mm, 3 µm | Hypersil BDS C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and sodium 1-octanesulfonate solution (pH 3.5) | Gradient of sodium heptane sulfonate (pH 2.5), methanol, and acetonitrile | Water (pH 2 with OPA) and Methanol (85:15 v/v) |
| Flow Rate | 2.0 mL/min | 0.5 mL/min | 0.8 mL/min |
| Detection | 220 nm | 220 nm | 233 nm |
| Column Temp. | Not specified | 40 °C | 40 °C |
Table 2: Validation Parameters for Travoprost HPLC Methods
| Parameter | Method A[1] | Method B[6] |
| Linearity Range (Travoprost) | 0.02 - 219.29 µg/mL | 25% to 150% of working concentration |
| LOD (Travoprost) | 2 ng | 0.002 µg/mL |
| LOQ (Travoprost) | Not specified | 0.007 µg/mL |
| Recovery | 99.7% | Not specified |
Mandatory Visualizations
Travoprost Signaling Pathway
Travoprost is a prostaglandin F2α analog that lowers intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[7][8][9]
Caption: Mechanism of action of Travoprost in lowering intraocular pressure.
This technical support center provides a comprehensive resource for optimizing the HPLC separation of Travoprost and its impurities. By understanding the common challenges and employing the structured troubleshooting guides and detailed protocols, researchers can enhance the accuracy and robustness of their analytical methods.
References
- 1. Determination of the Related Substances of Travoprost in Travoprost and Timolol Maleate Eye Drops by HPLC [yydbzz.com]
- 2. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrpas.com [ijrpas.com]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 8. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Travoprost - Wikipedia [en.wikipedia.org]
Technical Support Center: Mass Spectrometry of Prostaglandin Analogs
Welcome to the technical support center for the mass spectrometry of prostaglandin analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of these challenging lipid mediators.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of prostaglandin analogs by LC-MS/MS so challenging?
A1: The analysis of prostaglandin analogs by LC-MS/MS presents several analytical hurdles. Prostaglandins are often present at very low concentrations in biological samples, requiring highly sensitive detection methods.[1] Many prostaglandins are isomers, possessing the same molecular weight and similar chemical structures, which makes their differentiation challenging without high-resolution chromatographic separation.[1][2] Furthermore, some prostaglandins, like PGD₂, are chemically unstable and susceptible to degradation during sample collection, storage, and processing.[1][3] The complex nature of biological matrices can also introduce interferences and matrix effects, impacting the accuracy of quantification.[1][4]
Q2: What is the most effective ionization mode for prostaglandin analysis?
A2: Negative ion mode electrospray ionization (ESI) is typically the most effective for prostaglandin analysis. This is due to the presence of a carboxylic acid group in most prostaglandins, which readily forms a deprotonated molecule [M-H]⁻ under negative ESI conditions, leading to enhanced sensitivity.[1]
Q3: Why is the use of deuterated internal standards crucial in prostaglandin analysis?
A3: The use of stable isotope-labeled internal standards, such as deuterated versions of the prostaglandins being measured, is essential for accurate quantification.[1][5][6] These internal standards are chemically identical to the analytes of interest but have a different mass. They are added to the sample at the beginning of the workflow to correct for analyte losses during sample preparation and for variations in instrument response, such as matrix effects.[1][5]
Q4: How can I resolve isomeric prostaglandin analogs like PGE₂ and PGD₂?
A4: Since PGE₂ and PGD₂ are isomers with identical masses and similar fragmentation patterns, chromatographic separation is necessary for their accurate quantification.[2][3] This is typically achieved using high-resolution HPLC or UHPLC columns, such as a C18 or phenyl-hexyl column, with an optimized mobile phase gradient.[3][7] Chiral chromatography may be necessary for the separation of enantiomers.[2][8]
Q5: What are common causes of low signal intensity or poor sensitivity?
A5: Low signal intensity can be caused by several factors. These include low sample concentration, inefficient ionization, analyte degradation, or losses during sample preparation. To enhance sensitivity, optimize sample extraction and concentration steps, ensure the mass spectrometer is properly tuned and calibrated for your specific analytes, and use negative ion mode ESI.[1] Optimizing MS parameters such as collision energy and declustering potential for each specific prostaglandin metabolite can also maximize signal intensity.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol). If the problem persists, replace the guard column or the analytical column.[9][10] |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[9] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[10] |
| Incompatible Mobile Phase pH | For silica-based columns, ensure the mobile phase pH is within the recommended range (typically 2-8) to prevent silica dissolution. |
Issue 2: Low or No Signal
| Possible Cause | Troubleshooting Steps |
| No Analyte in Sample | Prepare a fresh, known concentration of your prostaglandin standard and inject it to confirm instrument functionality. |
| Sample Degradation | Prostaglandins can be unstable. Ensure proper storage conditions (typically -80°C) and minimize freeze-thaw cycles. For unstable analogs like PGD₂, sample preparation time should be minimized.[3] |
| Poor Ionization | Confirm the mass spectrometer is in negative ion ESI mode. Check for a stable spray in the ion source. Clean the ion source if necessary. Optimize source parameters like capillary voltage and gas flows. |
| Incorrect MS/MS Transition | Verify the precursor (Q1) and product (Q3) masses for your analyte and internal standard. Infuse a standard solution directly into the mass spectrometer to optimize these parameters. |
| Sample Preparation Issues | Evaluate your extraction recovery. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure complete evaporation of the solvent and proper reconstitution in a suitable solvent. |
Issue 3: High Background or Baseline Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover | Inject a blank solvent run after a high-concentration sample to check for carryover. Implement a robust needle and injection port wash protocol. |
| Matrix Effects | Matrix components co-eluting with the analyte can cause ion suppression or enhancement. Improve chromatographic separation to resolve the analyte from interfering matrix components.[1] Consider using a different sample preparation technique to remove more interferences. |
| Dirty Ion Source | A contaminated ion source can lead to high background noise. Follow the manufacturer's instructions for cleaning the ion source components. |
Quantitative Data
Table 1: Common LC-MS/MS Parameters for Prostaglandin Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard |
| Prostaglandin E₂ (PGE₂) | 351.2 | 271.2 | -22 | PGE₂-d₄ |
| Prostaglandin D₂ (PGD₂) | 351.2 | 271.2 | -22 | PGD₂-d₄ |
| Prostaglandin F₂α (PGF₂α) | 353.2 | 193.1 | -25 | PGF₂α-d₄ |
| 6-keto-Prostaglandin F₁α | 369.2 | 163.1 | -25 | 6-keto-PGF₁α-d₄ |
| Thromboxane B₂ (TXB₂) | 369.2 | 169.1 | -25 | TXB₂-d₄ |
| Latanoprost | 433.3 | 235.2 | - | Latanoprost-d₄ |
| Bimatoprost | 416.3 | 219.2 | - | - |
| Travoprost | 459.3 | 261.2 | - | - |
Note: Collision energies can vary significantly between different mass spectrometer models and should be optimized for your specific instrument.[3][11]
Table 2: Performance of Deuterated Internal Standards
| Internal Standard | Analyte(s) | Method | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Bias) | Recovery (%) |
| PGE₂-d₄ | PGE₂, PGD₂ | LC-MS/MS | 0.57 - 4.52 | 1.26 - 2.43 | 97.2 - 100.8 | 92.0 ± 4.9 (PGE₂) |
| PGD₂-d₄ | PGE₂, PGD₂ | LC-MS/MS | 0.57 - 4.52 | 1.26 - 2.43 | 97.2 - 100.8 | 77.0 ± 3.0 (PGD₂) |
Data compiled from a study on prostaglandin analysis in cell culture supernatants. Experimental conditions may vary.[3][5]
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Prostaglandins from Biological Fluids
-
Internal Standard Spiking: Add a deuterated internal standard mixture to each sample.[1]
-
Sample Acidification: Acidify the sample to approximately pH 3 with a dilute acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water (e.g., water with 0.1% formic acid).
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10-20% methanol in water) to remove polar interferences.
-
Elution: Elute the prostaglandins with a stronger organic solvent (e.g., methanol or ethyl acetate).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.[1]
Protocol 2: Representative LC-MS/MS Analysis
-
HPLC System: A UHPLC system is recommended for optimal resolution.
-
Column: A high-resolution C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a column wash and re-equilibration. The specific gradient profile should be optimized for the target analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizations
Caption: General experimental workflow for prostaglandin analysis.
Caption: Troubleshooting decision tree for common LC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. agilent.com [agilent.com]
- 11. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-Keto Travoprost
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address common challenges and improve yields in the synthesis of 9-Keto Travoprost.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound, a derivative of the prostaglandin F2α analog Travoprost, typically begins with a key intermediate known as the Corey lactone.[1][2] The strategy involves three main stages:
-
Construction of the two side chains: The lower (omega) side chain is typically introduced via a Horner-Wadsworth-Emmons (HWE) reaction, followed by stereoselective reduction of the resulting C-15 ketone.[3][4] The upper (alpha) side chain is then added using a Wittig reaction.[4][5]
-
Oxidation of the C-9 Hydroxyl: After constructing the full carbon skeleton and selectively protecting the C-11 and C-15 hydroxyl groups, the C-9 hydroxyl group is oxidized to a ketone.
-
Deprotection and Purification: The final step involves the removal of protecting groups to yield this compound, followed by rigorous purification to remove isomers and other impurities.[6]
Q2: My overall yield is low. Which synthetic steps are most critical to re-evaluate?
Low overall yield in a multi-step synthesis like that of this compound can stem from several stages. The most critical steps to investigate are:
-
Stereoselective Reduction of the C-15 Ketone: This step is crucial for establishing the correct stereochemistry. Inefficient reduction or poor stereocontrol leads to the formation of the (15S)-diastereomer, a significant impurity that is difficult to separate and lowers the yield of the desired (15R) product.[4][7]
-
Horner-Wadsworth-Emmons (HWE) and Wittig Reactions: The efficiency of these olefination reactions is paramount for building the side chains. Incomplete reactions or the formation of geometric isomers (Z-isomers) can significantly reduce the yield of the desired product.[3][6]
-
Protection/Deprotection Steps: The addition and removal of protecting groups must be high-yielding to be efficient.[8] Incomplete reactions or side reactions during these steps can lead to a complex mixture of products, complicating purification and reducing the isolated yield.
Q3: How can I improve the stereoselectivity of the C-15 ketone reduction?
Achieving high diastereoselectivity in the reduction of the C-15 ketone is essential. Chemoenzymatic and modern chemical methods have shown great success:
-
Chemoenzymatic Reduction: Utilizing a ketoreductase (KRED) enzyme can provide excellent diastereoselectivity (from 87:13 to 99:1 dr) under mild reaction conditions.[9][10]
-
Asymmetric Chemical Reduction: The use of Corey-Itsuno catalysts, such as CBS-oxazaborolidine with catecholborane, has been reported to achieve a diastereomeric excess (de) higher than 90-92%.[4] This is a significant improvement over older methods.
Q4: What are the best practices for the oxidation of the C-9 hydroxyl group to the ketone?
The oxidation of the C-9 hydroxyl group requires careful planning to avoid side reactions, particularly the oxidation of the C-11 and C-15 hydroxyls.
-
Selective Protection: Before oxidation, the C-11 and C-15 hydroxyl groups must be protected. Common protecting groups include silyl ethers (e.g., TBDMS) or p-phenylbenzoyl (PPB) esters.[3] An orthogonal protecting group strategy allows for selective deprotection later in the synthesis.[8]
-
Mild Oxidation Conditions: Use mild and selective oxidizing agents to convert the C-9 alcohol to a ketone. Common methods include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or using reagents like Dess-Martin periodinane (DMP). These methods are effective at moderate to low temperatures and minimize side reactions.
Q5: My final product is difficult to purify. What methods are recommended for removing persistent impurities?
The final purification of this compound can be challenging due to the presence of structurally similar impurities, such as the (15S)-diastereomer and the 5,6-trans geometric isomer.[6][7]
-
Crystallization: If the desired product is crystalline, repeated crystallization from different solvent systems can be a highly effective and scalable purification method.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): For impurities that are very difficult to remove, such as the 5,6-trans isomer, preparative HPLC is a powerful technique. A normal-phase column (e.g., silica gel) with an eluent system like ethanol/n-hexane has been shown to be effective.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion in HWE Reaction | 1. Incomplete deprotonation of the phosphonate reagent.2. Degradation or impurity of the aldehyde intermediate.3. Suboptimal reaction temperature or time. | 1. Use a strong, cost-effective base like solid potassium hydroxide instead of more hazardous reagents like NaH.[4]2. Purify the aldehyde (e.g., by column chromatography) immediately before use.3. Monitor the reaction by TLC to determine the optimal reaction time and ensure completion. |
| Formation of 5,6-trans Isomer | Isomerization of the cis-double bond during the Wittig reaction or subsequent workup/purification steps. | 1. Optimize Wittig reaction conditions (e.g., use of salt-free ylides).2. Employ preparative HPLC for efficient separation of the geometric isomers.[6] |
| Incomplete Deprotection | 1. Protecting group is too stable for the chosen deprotection conditions.2. Insufficient reagent or reaction time. | 1. Ensure the deprotection conditions are appropriate for the specific protecting group used (e.g., TBAF for silyl groups, basic hydrolysis for esters).2. Increase the equivalents of the deprotection reagent and monitor the reaction to completion using TLC or LC-MS. |
| Significant C-15 Keto Impurity in Final Product | Incomplete reduction of the C-15 ketone at the intermediate stage. | 1. Re-evaluate the C-15 reduction step; ensure sufficient reducing agent is used and the reaction goes to completion.2. Consider using a more robust reduction method, such as a CBS-catalyzed reduction, for higher conversion and selectivity.[4] |
Appendices
Appendix A: Key Experimental Protocols
Protocol 1: Stereoselective Reduction of C-15 Ketone via CBS Catalysis
-
Objective: To reduce the C-15 enone to the desired (15R)-allylic alcohol with high diastereoselectivity.
-
Reagents: Enone intermediate, (R)-Me-CBS-oxazaborolidine (1 M in toluene), Catecholborane (1 M in THF), Toluene, Tetrahydrofuran (THF), Methanol, Saturated aq. Sodium Bicarbonate, Brine.
-
Procedure:
-
Dissolve the enone intermediate in anhydrous THF under a nitrogen atmosphere and cool the solution to -20°C.
-
Slowly add the (R)-Me-CBS-oxazaborolidine solution (approx. 0.1 equivalents) via syringe.
-
Add the catecholborane solution (approx. 1.2 equivalents) dropwise over 30 minutes, maintaining the temperature between -20°C and -10°C.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring progress by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol at -20°C.
-
Warm the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Note: The use of CBS-oxazaborolidine and catecholborane can achieve a diastereomeric excess greater than 90-92%.[4]
Protocol 2: Purification by Preparative HPLC
-
Objective: To remove persistent impurities like the 5,6-trans isomer from the final product.
-
Equipment: Preparative HPLC system with a UV detector.
-
Stationary Phase: Silica gel column (e.g., Varian SepTech Si60, 10 μm particle size).[6]
-
Mobile Phase: A mixture of ethanol and n-hexane. A typical volumetric ratio is 5:95 (v/v).[6]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent like isopropanol.[6]
-
Filter the sample solution through a 0.45 μm filter before injection.
-
Set the preparative HPLC system with the specified column and mobile phase. A typical flow rate might be around 250-300 mL/min with a column pressure of approximately 20 bar.[6]
-
Inject the sample and collect fractions based on the UV detector signal corresponding to the desired product.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
-
Note: This method is particularly effective at increasing the purity by removing geometric isomers that are difficult to separate by other means.[6]
Appendix B: Data Presentation
Table 1: Comparison of C-15 Ketone Reduction Methods
| Reduction Method | Reagents | Reported Diastereomeric Excess (de) / Selectivity | Reference |
| CBS Catalyzed Reduction | CBS-oxazaborolidine, Catecholborane | >90-92% (de) | [4] |
| Chemoenzymatic Reduction | Ketoreductase (KRED) | 87:13 to 99:1 (dr) | [9][10] |
| DIP-Chloride Reduction | Diisopinocampheylchloroborane | ~88.7% (de) | [4] |
Table 2: Example HPLC Purification Parameters for Travoprost
| Parameter | Condition | Reference |
| Stationary Phase | Silica Gel (10 μm particle size) | [6] |
| Mobile Phase | Ethanol / n-Hexane (5:95 v/v) | [6] |
| Flow Rate | 266 mL/min | [6] |
| Pressure | ~20 bar | [6] |
| Target Impurity | 5,6-trans-Travoprost | [6] |
Appendix C: Visual Diagrams
References
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 4. US20160137621A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 7. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
- 8. media.neliti.com [media.neliti.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
minimizing interference in 9-Keto Travoprost bioassays
Welcome to the technical support center for 9-Keto Travoprost bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and obtain reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement important?
A: this compound, also known as 15-Keto Travoprost, is a key metabolite of Travoprost, a synthetic prostaglandin F2α analog used in the treatment of glaucoma. Travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its active free acid. This free acid is then metabolized to various inactive forms, including the 15-keto derivative.[1][2][3][4][5][6] Accurate quantification of this compound is crucial for pharmacokinetic and pharmacodynamic studies, helping to understand the metabolism and clearance of the parent drug.
Q2: What is the most common type of bioassay for quantifying this compound?
A: For small molecules like prostaglandin metabolites, competitive enzyme-linked immunosorbent assays (ELISAs) are a common bioassay format. This type of assay is well-suited for high-throughput screening and can offer high sensitivity. The principle involves competition between the this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites.
Q3: What are the primary sources of interference in a this compound bioassay?
A: The main sources of interference include:
-
Cross-reactivity: Antibodies used in the assay may bind to structurally similar molecules, such as the parent drug (Travoprost), its free acid, or other prostaglandin metabolites.
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine, cell culture media) can interfere with the antibody-antigen binding, leading to inaccurate results.[7][8][9][10]
-
Analyte Stability: this compound may degrade during sample collection, storage, or processing, leading to an underestimation of its concentration.
Q4: How can I minimize matrix effects in my samples?
A: To minimize matrix effects, consider the following strategies:
-
Sample Dilution: Diluting the sample with the assay buffer can reduce the concentration of interfering substances. A minimum dilution of 1:10 for human serum or plasma is often recommended for prostaglandin assays.[8]
-
Matrix-Matched Standards: Preparing the standard curve in a biological matrix that is similar to the samples and known to be free of the analyte can help to compensate for matrix effects.
-
Sample Purification: For complex matrices, solid-phase extraction (SPE) can be used to isolate prostaglandins from interfering components prior to the assay.[7]
Q5: How should I collect and store my samples to ensure the stability of this compound?
A: Prostaglandins can be unstable. To ensure the integrity of your samples:
-
Add a Cyclooxygenase (COX) Inhibitor: For serum and plasma samples, immediately add a COX inhibitor, such as indomethacin (approximately 10 µg/mL), to prevent the ex vivo synthesis of prostaglandins.[8][11]
-
Rapid Freezing and Proper Storage: If not analyzed immediately, samples should be rapidly frozen and stored at -80°C. Avoid repeated freeze-thaw cycles.[1][7]
-
Thawing: When ready to use, thaw samples at 4°C.[7]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Cross-Contamination | Use fresh pipette tips for each standard and sample. Ensure plate sealers are applied firmly. |
| Incorrect Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration. |
| Inadequate Blocking | Ensure the blocking buffer is fresh and incubate for the recommended time and temperature. |
| Substrate Issues | Use fresh substrate and protect it from light. Ensure the stop solution is added promptly and mixed well. |
Issue 2: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Reagent Preparation or Storage | Confirm that all reagents were prepared according to the protocol and stored at the correct temperatures. Ensure reagents have not expired. |
| Low Analyte Concentration | Concentrate the sample using techniques like solid-phase extraction (SPE). |
| Degraded Analyte | Review sample collection and storage procedures to ensure analyte stability. |
| Incorrect Assay Procedure | Double-check that all incubation times and temperatures were followed correctly. |
| Inactive Enzyme Conjugate | Verify the activity of the enzyme conjugate. Store as recommended and avoid repeated freeze-thaw cycles. |
Issue 3: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Pipetting Inconsistency | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing when adding reagents to wells. |
| Incomplete Mixing | Gently mix all reagents and samples thoroughly before adding them to the wells. |
| Uneven Temperature Across the Plate | Ensure the entire plate is at the correct temperature during incubations. Avoid stacking plates. |
| Edge Effects | Avoid using the outermost wells of the plate if edge effects are suspected. Fill the outer wells with assay buffer. |
Data Presentation
Table 1: Representative Performance Characteristics of a this compound Competitive ELISA
| Parameter | Typical Value | Description |
| Assay Range | 10 - 2,500 pg/mL | The range of concentrations over which the assay is accurate and precise. |
| Sensitivity (LOD) | ~5 pg/mL | The lowest concentration of this compound that can be distinguished from zero. |
| Intra-Assay Precision | < 10% CV | The coefficient of variation within a single assay run. |
| Inter-Assay Precision | < 15% CV | The coefficient of variation between different assay runs. |
| Sample Volume | 50 - 100 µL | The typical volume of sample required per well. |
Table 2: Illustrative Cross-Reactivity Profile for a this compound Immunoassay
| Compound | Cross-Reactivity (%) | Significance |
| This compound | 100% | Target Analyte |
| Travoprost Free Acid | < 5% | The active form of the parent drug. Low cross-reactivity is desirable. |
| Travoprost | < 1% | The prodrug. Should have minimal cross-reactivity. |
| Prostaglandin F2α | < 0.5% | A structurally related endogenous prostaglandin. |
| Other Prostaglandins (PGE2, PGD2) | < 0.1% | Other major classes of prostaglandins. |
Note: These values are illustrative and the actual cross-reactivity should be determined for each specific assay.
Experimental Protocols
Protocol 1: General Sample Preparation for Biological Fluids
-
Collection:
-
Plasma: Collect blood in tubes containing EDTA or heparin as an anticoagulant. Add a COX inhibitor like indomethacin (to a final concentration of ~10 µg/mL).[8]
-
Serum: Allow blood to clot at room temperature for 30 minutes. Add a COX inhibitor.
-
Urine: Collect mid-stream urine in a sterile container.[9]
-
Cell Culture Supernatants: Collect the media and centrifuge to remove cells and debris.[9][11]
-
-
Processing:
-
Storage:
-
Pre-Assay Preparation:
-
Thaw samples on ice or at 4°C.[7]
-
Dilute samples to the appropriate concentration with the provided assay buffer. The required dilution factor will depend on the expected analyte concentration and the specific biological matrix.
-
Protocol 2: Representative Competitive ELISA Procedure
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the assay manual. Allow all reagents to reach room temperature before use.
-
Standard Curve: Prepare a serial dilution of the this compound standard to create a standard curve.
-
Sample Incubation:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the this compound-enzyme conjugate to all wells (except blanks).
-
Add the primary antibody to all wells (except blanks and non-specific binding wells).
-
Cover the plate and incubate for the specified time and temperature (e.g., 2 hours at room temperature with shaking).
-
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes at room temperature).
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Visualizations
Caption: A troubleshooting workflow for common bioassay issues.
Caption: A typical workflow for a competitive ELISA.
Caption: The signaling pathway of Travoprost's active metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 15-Keto Travoprost | 404830-45-1 [chemicalbook.com]
- 4. 15-Keto Travoprost | CAS No- 404830-45-1 [chemicea.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. arborassays.com [arborassays.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Detection of the major urinary metabolite of prostaglandin D2 in the circulation: demonstration of elevated levels in patients with disorders of systemic mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 9-Keto Travoprost Analytical Detection
Welcome to the technical support center for the analytical detection of 9-Keto Travoprost. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on addressing low signal intensity during LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound signal is very low or completely absent. What are the primary areas I should investigate?
A weak or absent signal for this compound, a metabolite or impurity of Travoprost, is a common issue stemming from its low concentration in biological matrices and its specific chemical properties.[1] The problem can typically be traced back to one of three main areas: Sample Preparation, Liquid Chromatography (LC) conditions, or Mass Spectrometry (MS) settings.[2]
Start by systematically evaluating each stage of your analytical workflow. A logical troubleshooting process is crucial to efficiently identify the root cause without introducing additional variables. It's often effective to distinguish between a sample preparation problem and an instrument problem by first analyzing a freshly prepared, neat standard solution.[3] If the standard provides a strong signal, the issue likely lies within your sample extraction and cleanup procedure. If the standard also shows a low signal, the problem is with the LC-MS instrument itself.[2][3]
The following diagram outlines a general workflow for troubleshooting low signal intensity.
Q2: How can I optimize my sample preparation to improve the recovery of this compound?
Low recovery during sample preparation is a primary cause of poor signal intensity, especially for prostaglandins which are often present at low concentrations.[1] The key is to efficiently extract the analyte from the sample matrix while removing interfering substances.
Troubleshooting Steps:
-
Optimize Extraction Technique :
-
Solid-Phase Extraction (SPE) : This is a highly effective method for cleaning up and concentrating prostaglandins from biological fluids.[1] Ensure the sorbent chemistry is appropriate. For prostaglandins, which are acidic, a mixed-mode or polymer-based sorbent often works well.
-
Liquid-Liquid Extraction (LLE) : LLE is another viable option. The choice of an appropriate organic solvent is critical for high extraction efficiency.[1]
-
-
Adjust Sample pH : Travoprost and its metabolites contain a carboxylic acid group.[1] Acidifying the sample (e.g., with formic acid) to a pH below the pKa of the carboxyl group will protonate it, making the molecule less polar and improving its retention on reverse-phase SPE sorbents and its extraction into organic solvents.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : Adding a deuterated internal standard for a related prostaglandin at the beginning of the sample preparation process is crucial.[1] It co-elutes with the analyte and experiences similar extraction losses and matrix effects, allowing for accurate quantification even with variable recovery.[1]
-
Minimize Degradation : Prostaglandins can be unstable.[1] Keep samples on ice or at 4°C during processing and avoid prolonged exposure to harsh pH conditions or high temperatures.
The following table summarizes common extraction techniques and considerations.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Differential partitioning between a solid and liquid phase. | Differential partitioning between two immiscible liquid phases. |
| Typical Sorbent | Reversed-phase (C18), Mixed-Mode Cation Exchange. | N/A |
| Typical Solvent | Ethyl Acetate, Methyl tert-butyl ether (MTBE). | Acetonitrile, Ethyl Acetate. |
| Pros | High concentration factor, cleaner extracts, potential for automation. | Low cost, simple procedure. |
| Cons | Higher cost per sample, requires method development. | Can be labor-intensive, may form emulsions, less clean extracts. |
| Key Tip | Ensure proper conditioning of the sorbent and use optimized wash and elution solvents. | Vigorously vortex to ensure complete extraction but allow phases to fully separate. |
Q3: What are the recommended LC-MS/MS parameters for sensitive detection of this compound?
Achieving high sensitivity requires optimizing both the liquid chromatography separation and the mass spectrometer's detection parameters. Since this compound is an impurity/metabolite of Travoprost, parameters for Travoprost and its main metabolite, Travoprost acid, serve as an excellent starting point.[4][5]
Liquid Chromatography (LC) Recommendations:
-
Column : A high-resolution reversed-phase column (e.g., C18) is recommended to separate the analyte from matrix components and potential isomers.[1]
-
Mobile Phase : A typical mobile phase consists of acetonitrile or methanol with water containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.[5]
-
Ionization Mode : Due to the presence of the carboxylic acid group, prostaglandins ionize most effectively in negative ion mode electrospray ionization (ESI-).[1][6]
Mass Spectrometry (MS) Recommendations:
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[5] While specific MRM transitions for this compound (MW: 498.5 g/mol ) must be determined empirically by infusing a pure standard, the fragmentation patterns of related prostaglandins provide valuable clues.[7][8] For Travoprost acid (a close analog), a common fragmentation involves the loss of the trifluoromethylphenolate group.[4]
The following table provides starting parameters based on published data for Travoprost, which should be optimized for this compound.
| Parameter | Recommended Setting / Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Prostaglandins readily form [M-H]⁻ ions.[1] |
| Precursor Ion (Q1) | m/z 497.5 ([M-H]⁻) | Based on the molecular weight of this compound (498.5).[7] |
| Product Ion(s) (Q3) | To be determined by infusion | Optimize by infusing a standard and finding the most stable, abundant fragments. |
| Collision Energy (CE) | Optimize empirically (e.g., 15-40 eV) | Varies by instrument; tune for maximum product ion intensity.[9] |
| Desolvation Temp. | ~350-550 °C | Ensures efficient droplet desolvation in the ion source.[5] |
| Capillary Voltage | ~3.0-4.5 kV | Creates the electric field for ion formation; optimize for stable spray.[5] |
The diagram below illustrates the general analytical workflow.
Q4: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
Matrix effects occur when co-eluting compounds from the biological sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[10] This is a significant challenge in LC-MS/MS bioanalysis and a common cause of low signal and poor reproducibility.[9][10]
Confirming Matrix Effects:
The most common method is the post-extraction spike comparison .
-
Extract a blank matrix sample (containing no analyte).
-
Prepare a neat solution of this compound at a known concentration in the final mobile phase.
-
Spike the blank matrix extract with the analyte to the same final concentration as the neat solution.
-
Analyze both the spiked extract and the neat solution.
-
Calculate the matrix effect using the formula:
-
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup : Use a more rigorous or selective extraction method (e.g., a different SPE sorbent) to better remove interfering compounds like phospholipids.[11]
-
Optimize Chromatography : Adjust the LC gradient to better separate the this compound peak from the region where matrix components elute (often early in the run).[10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will be suppressed or enhanced to the same degree, ensuring the peak area ratio remains constant and quantification is accurate.
-
Dilute the Sample : If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[12]
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
1. Scope: This protocol describes a general procedure for the extraction and concentration of this compound from human plasma using a reversed-phase SPE cartridge.
2. Materials:
-
Human plasma (K2-EDTA)
-
This compound and a suitable Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg, 3 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (reagent grade)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
3. Procedure:
-
Sample Pre-treatment :
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 10 µL of SIL-IS working solution.
-
Add 500 µL of 2% aqueous formic acid to acidify the sample. Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning :
-
Place SPE cartridges on the vacuum manifold.
-
Wash with 1 mL of Methanol.
-
Equilibrate with 1 mL of water containing 0.1% formic acid. Do not allow the sorbent bed to go dry.
-
-
Sample Loading :
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum to draw the sample through the cartridge at a flow rate of ~1 mL/min.
-
-
Washing :
-
Wash the cartridge with 1 mL of 5% Methanol in water (containing 0.1% formic acid) to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution :
-
Place clean collection tubes inside the manifold.
-
Elute the analyte with 1 mL of Methanol.
-
-
Evaporation and Reconstitution :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). Vortex to dissolve.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Instrument Setup
1. Scope: This protocol provides a starting point for setting up an LC-MS/MS system for the analysis of this compound. Parameters must be optimized for the specific instrument used.
2. LC System:
-
Column : C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[5]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.3 mL/min.
-
Gradient :
-
0.0 - 1.0 min: 30% B
-
1.0 - 5.0 min: 30% to 95% B
-
5.0 - 6.0 min: Hold at 95% B
-
6.0 - 6.1 min: 95% to 30% B
-
6.1 - 8.0 min: Hold at 30% B (re-equilibration)
-
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
3. MS/MS System:
-
Instrument : Triple Quadrupole Mass Spectrometer.
-
Ionization Mode : ESI Negative.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters :
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Analyte-Specific Parameters (To be optimized via infusion) :
-
This compound : Precursor (Q1): 497.5 m/z -> Product (Q3): Optimize for the most stable fragment.
-
Internal Standard : Precursor (Q1): [M-H]⁻ of IS -> Product (Q3): Optimize.
-
Dwell Time : 50-100 ms per transition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. myadlm.org [myadlm.org]
- 4. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS No: 1219032-18-4 [aquigenbio.com]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. eijppr.com [eijppr.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 9-Keto Fluprostenol Isopropyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 9-Keto Fluprostenol isopropyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of 9-Keto Fluprostenol isopropyl ester?
A1: Based on the analysis of related prostaglandin analogues like Travoprost, the common impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route and can include starting materials, intermediates, and by-products.
-
Isomeric Impurities: These have the same molecular formula but different spatial arrangements. Common isomers include:
-
5,6-trans isomer: An isomer where the double bond in the alpha chain is in the trans configuration instead of the desired cis configuration.
-
15-epi diastereomer: An epimer with the opposite stereochemistry at the C-15 hydroxyl group.
-
-
Degradation Products: These are formed by the chemical breakdown of the 9-Keto Fluprostenol isopropyl ester molecule.
Q2: What are the primary degradation pathways for 9-Keto Fluprostenol isopropyl ester?
A2: The two main degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The isopropyl ester group is susceptible to hydrolysis, which would cleave it to form 9-Keto Fluprostenol (the free acid).[1][2] This reaction can be catalyzed by acidic or basic conditions.[1][2][3]
-
Oxidation: The ketone and alcohol functionalities, as well as the double bonds, are potential sites for oxidation.[3][4][5] Forced degradation studies often use agents like hydrogen peroxide to simulate oxidative stress.[3]
Q3: What analytical techniques are best suited for assessing the purity of 9-Keto Fluprostenol isopropyl ester?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment of prostaglandin analogues.[6][7] Key considerations for an effective HPLC method include:
-
Column: A reversed-phase C18 column is commonly used for separating prostaglandins and their impurities.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (often with a pH of 2.5-3.5) and an organic solvent like acetonitrile is typically employed.
-
Detection: UV detection at a wavelength of approximately 220 nm is generally suitable for these compounds.
A "stability-indicating" HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and impurities, allowing for accurate quantification of all components.
Troubleshooting Guides
Issue 1: Poor resolution between 9-Keto Fluprostenol isopropyl ester and its isomers in HPLC.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Adjust the gradient profile of the mobile phase. A shallower gradient can often improve the separation of closely eluting isomers. Experiment with different organic modifiers (e.g., methanol instead of or in addition to acetonitrile). |
| Inappropriate Column Chemistry | If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. |
| Incorrect pH of the Mobile Phase | The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of acidic and basic compounds. Optimize the pH to maximize the difference in retention times between the isomers. |
Issue 2: Presence of a significant peak corresponding to the free acid (9-Keto Fluprostenol).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis during Sample Preparation or Storage | Ensure that samples are prepared in a neutral, anhydrous solvent and stored at low temperatures (e.g., -20°C) to minimize hydrolysis. Avoid prolonged exposure to aqueous or alcoholic solutions, especially at non-neutral pH. |
| Hydrolysis during Purification | If using a purification method with aqueous or alcoholic mobile phases, ensure the pH is controlled and the purification is carried out as quickly as possible. Consider using normal-phase chromatography with non-aqueous solvents if hydrolysis is a persistent issue. |
Issue 3: Appearance of unknown peaks in the chromatogram after storage.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidative Degradation | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. The use of antioxidants in the formulation can also be considered for long-term storage. |
| Thermal Degradation | Store the compound at the recommended low temperature and avoid repeated freeze-thaw cycles. |
Issue 4: Peak tailing or broadening in HPLC analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | The presence of free silanol groups on the silica-based column can interact with the analyte, causing peak tailing.[8] Using an end-capped column or adding a competing base to the mobile phase can mitigate this effect. Lowering the mobile phase pH can also help by protonating the silanol groups.[9] |
| Column Overload | Injecting too much sample can lead to peak distortion.[8][9] Dilute the sample and re-inject to see if the peak shape improves. |
| Extra-column Volume | Excessive tubing length or a void at the head of the column can cause band broadening.[9] Ensure that all connections are made with minimal dead volume and that the column is properly packed. |
Quantitative Data
The following table summarizes typical purity levels and impurity thresholds for prostaglandin analogues based on literature. Specific values for 9-Keto Fluprostenol isopropyl ester may vary depending on the synthetic route and purification process.
| Parameter | Typical Value/Threshold | Reference |
| Purity of Final Product | > 99.0% | General pharmaceutical standards |
| Individual Unspecified Impurity | < 0.10% | ICH Guidelines |
| Total Impurities | < 1.0% | ICH Guidelines |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This protocol is a representative method for the analysis of 9-Keto Fluprostenol isopropyl ester and its potential impurities.
-
Instrumentation: HPLC with UV detector.
-
Column: Reversed-phase C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
Protocol 2: Preparative HPLC Purification
This protocol outlines a general approach to preparative HPLC for the purification of 9-Keto Fluprostenol isopropyl ester.
-
Instrumentation: Preparative HPLC system with a fraction collector.
-
Column: Normal-phase silica, 21.2 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio should be optimized based on analytical scale separations.
-
Flow Rate: 15-20 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve the crude product in the mobile phase to the highest possible concentration without causing precipitation.
-
Injection: Perform multiple injections, ensuring not to overload the column.
-
Fraction Collection: Collect fractions based on the elution of the main peak, with separate collection of early and late eluting fractions for analysis of impurities.
Visualizations
Caption: Primary degradation pathways of 9-Keto Fluprostenol isopropyl ester.
Caption: A typical multi-step purification workflow for prostaglandins.
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Transformation of prostaglandin D2 to 11-dehydro thromboxane B2 by Baeyer-Villiger oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Ensuring Reproducibility in Travoprost Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for conducting reproducible experiments with Travoprost and its metabolites. While 9-Keto Travoprost is available as an analytical reference standard, the primary and most studied keto-metabolite in biological systems is 15-Keto Travoprost.[1][2][3][4][5] This center will focus on the parent drug, Travoprost, its active form, and the well-documented 15-Keto metabolite to ensure experimental relevance and robustness.
Frequently Asked Questions (FAQs)
Q1: What is Travoprost and how does it work? A1: Travoprost is a synthetic prostaglandin F2α (PGF2α) analog.[6][7] It is an isopropyl ester prodrug, meaning it is inactive until hydrolyzed by esterases, primarily in the cornea, into its biologically active free acid form.[6][8][9] This active metabolite is a selective agonist for the Prostaglandin F (FP) receptor.[6][10] Activation of the FP receptor is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[9][10]
Q2: What is the relationship between Travoprost, this compound, and 15-Keto Travoprost? A2:
-
Travoprost is the prodrug administered.[6]
-
Travoprost Free Acid is the biologically active form after hydrolysis.[8]
-
15-Keto Travoprost is a key, inactive metabolite formed systemically via oxidation of the 15-hydroxyl group of the travoprost free acid.[2][7][8] It is often studied as a Travoprost impurity or degradation product.[3][5][11]
-
This compound is a recognized chemical compound available as a reference standard for analytical purposes, such as method development and quality control.[12][13][14] However, it is not described as a primary metabolite in the available pharmacological literature.
Q3: What are the key pharmacokinetic parameters of Travoprost? A3: Following topical ocular administration, Travoprost is rapidly absorbed through the cornea and hydrolyzed to its active free acid. Plasma concentrations of the active form are typically very low (often below 0.01 ng/mL) and are reached within 30 minutes. The mean terminal half-life of the active free acid is approximately 45 minutes, indicating rapid systemic elimination.[7][8][9]
Q4: How should Travoprost and its keto-derivatives be stored to ensure stability? A4: Travoprost ophthalmic solutions should be stored between 2°C and 25°C (36°F - 77°F).[10] For analytical standards like 15-Keto Travoprost, long-term storage in a refrigerator at 2-8°C, protected from light in an amber vial and under an inert atmosphere, is recommended.[4][5] Always consult the manufacturer's data sheet for specific storage instructions.
Experimental Protocols & Methodologies
Protocol 1: Preparation of Stock Solutions
Reproducibility starts with accurately prepared reagents. Due to the hydrophobic nature of prostaglandin analogs, proper solubilization is critical.
Objective: To prepare a high-concentration stock solution of Travoprost or its keto-metabolites for use in in vitro experiments.
Materials:
-
Travoprost (or 15-Keto Travoprost) analytical standard
-
Anhydrous organic solvent (e.g., DMSO, Ethanol, or Dimethyl Formamide)
-
Sterile, airtight glass vials
-
Calibrated precision micro-pipettes
Methodology:
-
Solvent Selection: Travoprost is very soluble in solvents like acetonitrile, methanol, and chloroform, but practically insoluble in water.[10] For biological experiments, DMSO or ethanol are common choices.
-
Preparation:
-
Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, dissolve the compound in the chosen anhydrous solvent to a high concentration (e.g., 10 mg/mL).
-
Vortex gently until the compound is fully dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots in airtight, light-protected vials at -20°C or -80°C. Consult the supplier's certificate of analysis for recommended storage duration.
-
-
Aqueous Dilution: For experiments, dilute the stock solution into your aqueous cell culture medium or buffer immediately before use. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To verify the purity of Travoprost and quantify related substances, including the 15-Keto derivative.
Methodology (based on USP guidelines): [15]
-
Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 2.18 mg/mL of sodium 1-octanesulfonate in water, adjusted to pH 3.5 with phosphoric acid).[15]
-
Column: L1 packing (C18), 4.6-mm × 15-cm; 5-µm particle size.
-
Detector: UV at 220 nm.
-
Flow Rate: 2.0 mL/min.
-
Standard Solution: Prepare a known concentration of USP Travoprost Reference Standard (e.g., 0.04 mg/mL).
-
Sample Solution: Use the experimental solution, diluted if necessary.
-
Analysis: The retention time of the main peak in the sample should correspond to the standard. Impurities like 15-Keto Travoprost will have different retention times and can be quantified using their relative response factors.[15]
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| High variability between experimental replicates. | 1. Compound Instability: Degradation due to improper storage or repeated freeze-thaw cycles. 2. Incomplete Solubilization: Compound precipitating out of aqueous solution. 3. Pipetting Errors. | 1. Prepare fresh dilutions from a new stock aliquot for each experiment. Verify storage conditions. 2. Visually inspect media for precipitation after adding the compound. Pre-dilute in a small volume of media before adding to the full volume. 3. Use calibrated pipettes and proper technique. |
| Loss of biological activity over time. | 1. Hydrolysis/Degradation: The ester prodrug (Travoprost) can hydrolyze. The active free acid can be metabolized/oxidized. 2. Adsorption: The hydrophobic compound may adsorb to plastic surfaces (e.g., pipette tips, tubes). | 1. Use freshly prepared solutions. Store stock solutions in glass vials at ≤ -20°C. 2. Use low-adhesion polypropylene labware. Pre-rinsing pipette tips with the solution can help mitigate loss. |
| Unexpected cellular toxicity or off-target effects. | 1. High Solvent Concentration: The final concentration of DMSO or ethanol may be toxic to cells. 2. Compound Purity: The presence of impurities or degradation products (like the 15-keto derivative) could have unintended effects. | 1. Ensure the final solvent concentration is below the tolerance level for your cell line (typically <0.1%). Run a solvent-only vehicle control. 2. Verify the purity of your compound via HPLC. If possible, obtain a fresh, high-purity batch. |
| Inconsistent results in different cell batches. | 1. Variable FP Receptor Expression: The level of the target FP receptor may vary with cell passage number, density, or differentiation state. | 1. Standardize cell culture conditions (passage number, seeding density). 2. Periodically verify FP receptor expression via qPCR or Western blot. |
Data Summary Tables
Table 1: Pharmacokinetic Properties of Travoprost
| Parameter | Value | Source |
|---|---|---|
| Peak Plasma Concentration (Cmax) | <0.01 to 0.052 ng/mL | [8] |
| Time to Peak Concentration (Tmax) | ~30 minutes | [6][8] |
| Terminal Elimination Half-Life (Free Acid) | ~45 minutes | [7][8][9] |
| Half-Life in Aqueous Fluid | ~1.5 hours | [7] |
| Excretion | Primarily renal (as metabolites) |[7] |
Table 2: Physicochemical and Storage Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Storage |
|---|---|---|---|
| Travoprost | C₂₆H₃₅F₃O₆ | 500.55 | 2°C to 25°C (Solution) |
| 15-Keto Travoprost | C₂₆H₃₃F₃O₆ | 498.53 | 2°C to 8°C (Refrigerator, Inert Atmosphere) |
Visualizing Pathways and Workflows
Travoprost Activation and FP Receptor Signaling
The following diagram illustrates the conversion of the Travoprost prodrug to its active form and the subsequent G-protein coupled receptor signaling cascade upon binding to the FP receptor.
Experimental Workflow for a Cell-Based Assay
This workflow outlines the key steps for a reproducible in vitro experiment, from solution preparation to data analysis.
Troubleshooting Logic Flow
When encountering inconsistent results, this logical flow can help diagnose the potential source of the problem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 15-Keto Travoprost | 404830-45-1 [chemicalbook.com]
- 3. Travoprost 15-Keto Derivative | 404830-45-1 | SynZeal [synzeal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Travoprost - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. fcad.com [fcad.com]
- 12. This compound - CAS - 1219032-18-4 | Axios Research [axios-research.com]
- 13. This compound | CAS No: 1219032-18-4 [aquigenbio.com]
- 14. clearsynth.com [clearsynth.com]
- 15. uspnf.com [uspnf.com]
Validation & Comparative
A Comparative Analysis of 9-Keto Travoprost and Travoprost Activity for Ocular Hypotensive Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of Travoprost, a widely used prostaglandin F2α analog for the treatment of glaucoma, and its derivative, 9-Keto Travoprost. The information presented herein is intended to support research and development efforts in the field of ophthalmology and glaucoma treatment.
Introduction
Travoprost is a synthetic prostaglandin F2α analog that has been a mainstay in the management of open-angle glaucoma and ocular hypertension.[1][2][3] It functions as a prodrug, which upon topical administration to the eye, is hydrolyzed by corneal esterases to its active form, travoprost free acid.[1][4] This active metabolite is a potent and selective agonist for the prostaglandin F (FP) receptor.[1][4] In contrast, this compound, also known as 9-keto Fluprostenol, is a derivative of Travoprost's active metabolite, fluprostenol.[5][6] It is characterized by the oxidation of the hydroxyl group at the C-9 position to a ketone. This structural modification is anticipated to shift its primary activity towards the prostaglandin E (EP) receptors, making it a potential EP receptor agonist.[6][7]
Mechanism of Action and Signaling Pathways
Travoprost exerts its intraocular pressure (IOP)-lowering effect primarily through the activation of the FP receptor, a G-protein coupled receptor (GPCR). The predominant signaling pathway involves the coupling of the activated FP receptor to Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral and trabecular outflow of aqueous humor, thereby reducing IOP.[8][9]
This compound is expected to act as an agonist at EP receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), each coupled to different G-proteins and initiating distinct signaling cascades. EP1 receptors are coupled to Gq, leading to a similar pathway as FP receptors. EP2 and EP4 receptors are coupled to Gs, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). EP3 receptors are primarily coupled to Gi, which inhibits adenylyl cyclase and reduces cAMP levels. The specific EP receptor subtype(s) targeted by this compound and the resulting downstream effects on aqueous humor dynamics are yet to be fully elucidated.
Quantitative Comparison of Activity
A direct quantitative comparison of the activity of this compound and Travoprost is challenging due to the limited publicly available data for this compound. The following table summarizes the available quantitative data for Travoprost's active form, travoprost free acid.
| Parameter | Travoprost (Travoprost free acid) | This compound | Reference |
| Receptor Binding Affinity | |||
| FP Receptor (Ki) | 3.5 - 10 nM | Data not available | [10] |
| In Vivo IOP Reduction | |||
| Animal Model | Cynomolgus Monkeys | Data not available | [11][12] |
| Dose | 0.004% | Data not available | [11] |
| IOP Reduction | 22.7% - 28.6% (ocular hypertensive monkeys) | Data not available | [13] |
| IOP Reduction (mmHg) | 5.2 ± 0.6 mmHg (conscious Tibetan monkeys) | Data not available | [12] |
Note: The binding affinity and IOP reduction data for this compound are not available in the peer-reviewed scientific literature searched. The activity of this compound as an EP receptor agonist is currently "anticipated" based on its chemical structure.[5][6]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of pharmacological agents. Below are representative protocols for key experiments used to characterize the activity of prostaglandin analogs like Travoprost.
Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of a compound for its target receptor.
Objective: To determine the binding affinity (Ki) of test compounds to the prostaglandin FP receptor.
Materials:
-
Radioligand: [3H]-PGF2α or [3H]-AL-5848 (travoprost acid).[10]
-
Receptor Source: Bovine corpus luteum membrane homogenates.[10]
-
Test Compounds: Travoprost free acid, this compound, and other prostaglandins.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Bovine corpus luteum tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The membrane pellet is resuspended in fresh buffer.
-
A constant concentration of the radioligand (e.g., [3H]-PGF2α) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard prostaglandin.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Intraocular Pressure (IOP) Measurement
This assay evaluates the efficacy of a compound in lowering IOP in an animal model.
Objective: To measure the IOP-lowering effect of topically administered compounds in monkeys.
Animal Model: Cynomolgus or Tibetan monkeys.[11][12]
Materials:
-
Test Compounds: Travoprost ophthalmic solution (e.g., 0.004%), this compound solution.
-
Vehicle control solution.
-
Tonometer: Pneumatonometer or rebound tonometer (e.g., Tono-Pen, TonoVet).[11][14][15][16]
-
Topical anesthetic (e.g., proparacaine hydrochloride).
Procedure:
-
Monkeys are acclimatized and trained for conscious IOP measurements to minimize stress-induced IOP fluctuations.
-
Baseline IOP measurements are taken prior to drug administration.
-
A single drop of the test compound or vehicle is administered topically to one or both eyes.
-
IOP is measured at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).
-
For each measurement, the cornea is anesthetized with a drop of topical anesthetic.
-
The tonometer probe is gently applied to the central cornea to obtain an IOP reading. Multiple readings are typically taken and averaged.
-
The percentage and absolute change in IOP from baseline are calculated for each treatment group.
-
Statistical analysis is performed to determine the significance of the IOP reduction compared to the vehicle control.
Discussion and Future Directions
Travoprost is a well-established and effective treatment for glaucoma, with its mechanism of action as a potent FP receptor agonist being well-documented. Its ability to significantly reduce IOP by enhancing aqueous humor outflow is supported by extensive preclinical and clinical data.
The investigation of this compound as a potential ocular hypotensive agent is intriguing. The structural modification suggests a shift in receptor preference towards EP receptors. Agonists of certain EP receptors, particularly EP2 and EP4, have been shown to lower IOP.[17][18][19] Therefore, this compound represents a novel avenue for glaucoma therapy, potentially offering a different mechanism of action and side effect profile compared to FP receptor agonists.
However, a significant gap in the current scientific literature is the lack of quantitative data on the pharmacological activity of this compound. To fully assess its potential, further research is imperative. Key future studies should include:
-
Receptor Binding Studies: Comprehensive binding assays to determine the affinity and selectivity of this compound across all prostanoid receptor subtypes (DP, EP1-4, FP, IP, TP).
-
In Vitro Functional Assays: Cellular assays to confirm the agonist or antagonist activity of this compound at EP receptors and to elucidate the specific downstream signaling pathways.
-
In Vivo IOP Studies: Preclinical studies in relevant animal models of glaucoma to determine the IOP-lowering efficacy, dose-response relationship, and duration of action of this compound.
-
Direct Comparative Studies: Head-to-head studies directly comparing the efficacy and side effect profile of this compound with Travoprost and other existing glaucoma medications.
The generation of such data will be critical for advancing our understanding of this compound and for determining its potential as a novel therapeutic agent for the treatment of glaucoma.
References
- 1. Molecular characterization and ocular hypotensive properties of the prostanoid EP2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin receptor agonists as antiglaucoma agents (a patent review 2013 - 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prostanoid receptor agonists for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of travoprost on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of intraocular pressure responses of the Tibetan monkey (Macaca thibetana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Validation of 9-Keto Travoprost as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the purity and identity of active pharmaceutical ingredients (APIs) and their related compounds are paramount. For ophthalmic drugs like Travoprost, a prostaglandin F2α analog used in the management of glaucoma, ensuring the accurate identification and quantification of impurities is a critical aspect of quality control. 9-Keto Travoprost, a significant metabolite and potential impurity of Travoprost, serves as an essential reference standard for this purpose. This guide provides a comparative overview of the validation of this compound, detailing the analytical methodologies and presenting supporting data to establish its suitability as a reference standard.
Introduction to this compound
This compound, also known as 15-Keto Travoprost, is a key derivative of Travoprost. Travoprost is a prodrug that is hydrolyzed in the cornea to its active form, travoprost free acid. This active metabolite is a selective agonist for the prostaglandin F (FP) receptor.[1] The metabolic pathway of Travoprost can involve the oxidation of the 15-hydroxyl group, leading to the formation of 15-Keto Travoprost.[2] As a potential impurity in Travoprost drug products, having a well-characterized this compound reference standard is crucial for analytical method development, validation, and routine quality control testing.[3][4]
Comparative Analysis of Reference Standards
The validation of a reference standard involves rigorous testing to confirm its identity, purity, and potency. In the context of Travoprost analysis, several compounds can be utilized as reference materials, each with a specific role.
| Reference Standard | Primary Use | Key Analytical Techniques for Validation |
| This compound | Impurity identification and quantification in Travoprost drug substance and product. | HPLC/UPLC, LC-MS/MS, NMR, Karl Fischer Titration |
| Travoprost USP RS | Assay for the main component (API), identification, and as a primary comparator for related substances. | HPLC/UPLC, LC-MS/MS, NMR, Specific Rotation |
| Travoprost Related Compound A USP RS | Identification and quantification of a specific known impurity. | HPLC/UPLC |
| Deuterated Travoprost Analogs | Internal standard for quantitative analysis by mass spectrometry to correct for matrix effects and variations in instrument response. | LC-MS/MS, NMR |
Data Presentation: Physicochemical and Chromatographic Properties
The table below summarizes the expected physicochemical and chromatographic data for a validated this compound reference standard. This data is illustrative and representative of a typical Certificate of Analysis.[5][6]
| Parameter | Specification | Method |
| Appearance | Clear Yellow to Thick Brown Oil | Visual Inspection |
| Solubility | Soluble in Acetonitrile, Methanol, DMSO | Visual Inspection |
| Identity | ||
| 1H-NMR | Conforms to structure | 1H-NMR Spectroscopy |
| Mass Spectrum | Conforms to structure | Mass Spectrometry (MS) |
| Purity | ||
| Chromatographic Purity by HPLC | ≥95.0% | HPLC-UV |
| Water Content | ≤1.0% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Headspace GC-MS |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of this compound. Below are representative protocols for the key analytical techniques used in its validation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from established USP methods for Travoprost and its related substances and is suitable for determining the purity of this compound.[7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 70 30 25 30 70 30 30 70 31 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in Acetonitrile.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis
This protocol is based on methods for the analysis of prostaglandin analogs and is suitable for confirming the identity of this compound and for its quantification at low levels.[8][9]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 5 mM Ammonium Acetate with 0.02% Formic Acid in Water.
-
Mobile Phase B: 5 mM Ammonium Acetate with 0.02% Formic Acid in Acetonitrile/Water (95:5).
-
Gradient: A suitable gradient to separate this compound from other related substances.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative ESI.
-
MRM Transitions:
-
Precursor Ion (m/z): 497.2 (for [M-H]⁻ of this compound)
-
Product Ions (m/z): Monitor characteristic fragment ions for confirmation and quantification.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of this compound in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the definitive structural confirmation of a reference standard.[10][11]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to assign all proton and carbon signals and confirm the connectivity of the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in 0.6-0.7 mL of the deuterated solvent.
Mandatory Visualizations
Travoprost Metabolism and the Formation of this compound
The following diagram illustrates the metabolic conversion of Travoprost to its active free acid and subsequent oxidation to this compound.
Caption: Metabolic pathway of Travoprost.
Signaling Pathway of Travoprost Free Acid
Travoprost free acid acts as a selective agonist at the prostaglandin F (FP) receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 alpha subunit.[3][12][13][14]
Caption: FP receptor signaling cascade.
Experimental Workflow for Reference Standard Validation
The validation of this compound as a reference standard follows a logical workflow to ensure its identity, purity, and suitability for its intended analytical purpose.
Caption: Reference standard validation workflow.
Conclusion
The validation of this compound as a reference standard is a critical component in ensuring the quality and safety of Travoprost ophthalmic solutions. Through a combination of chromatographic and spectroscopic techniques, the identity and purity of the this compound standard can be unequivocally established. This allows for its confident use in the quantitative analysis of impurities in Travoprost, thereby supporting regulatory compliance and ensuring patient safety. The detailed protocols and data presented in this guide provide a framework for the analytical validation and application of this important reference material.
References
- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. This compound | CAS No: 1219032-18-4 [aquigenbio.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. ijrpas.com [ijrpas.com]
- 8. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. kirj.ee [kirj.ee]
- 11. Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 14. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prostaglandin Receptor Cross-Reactivity: 9-Keto Travoprost vs. Travoprost Acid
For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the prostaglandin receptor cross-reactivity profiles of 9-Keto Travoprost and its parent compound, Travoprost acid. Understanding the specific receptor interactions of these molecules is crucial for elucidating their mechanisms of action and predicting their pharmacological effects. This document summarizes available quantitative binding data, details relevant experimental methodologies, and provides visual representations of key signaling pathways and experimental workflows to support further research and development in the field of prostaglandin-based therapeutics.
Executive Summary
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of Travoprost acid for a range of human prostaglandin receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] |
| FP | Travoprost acid | 35 ± 5 [1] |
| EP1 | Travoprost acid | 9540[1] |
| EP2 | Travoprost acid | Not Reported |
| EP3 | Travoprost acid | 3501[1] |
| EP4 | Travoprost acid | 41,000[1] |
| DP | Travoprost acid | 52,000[1] |
| IP | Travoprost acid | >90,000[1] |
| TP | Travoprost acid | 121,000[1] |
| EP | This compound | Agonist (Specific Ki not reported) [3][4] |
Note: "Not Reported" indicates that specific quantitative data was not found in the reviewed literature. The data for this compound is qualitative, identifying it as an EP receptor agonist without specifying subtype selectivity or quantitative binding affinity.
Prostaglandin Receptor Signaling Pathways
Prostaglandin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades. The primary signaling pathways for the FP and EP receptors are outlined below.
FP Receptor Signaling
Activation of the FP receptor by agonists such as Travoprost acid primarily couples to Gq proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Figure 1: FP Receptor Signaling Pathway.
EP Receptor Signaling Subtypes
The EP receptor family consists of four subtypes (EP1, EP2, EP3, and EP4), each coupled to different G-proteins and downstream signaling pathways. This compound is an agonist at EP receptors, though its specific subtype preference is not well-documented.
-
EP1 Receptor: Couples to Gq, leading to increased intracellular Ca2+ levels, similar to the FP receptor.
-
EP2 and EP4 Receptors: Couple to Gs, activating adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).
-
EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase and reduces cAMP levels.
Figure 2: EP Receptor Subtype Signaling.
Experimental Protocols
The determination of a compound's receptor cross-reactivity profile is typically achieved through a combination of binding and functional assays. A detailed methodology for a key experiment is provided below.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for various prostaglandin receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human prostaglandin receptor of interest (e.g., HEK293 or CHO cells).
-
A high-affinity radiolabeled ligand specific for the receptor being assayed (e.g., [3H]PGF2α for the FP receptor).
-
Unlabeled test compounds (e.g., this compound, Travoprost acid).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Figure 3: Radioligand Binding Assay Workflow.
Conclusion
The available data clearly demonstrates that Travoprost acid is a highly selective FP receptor agonist with significantly lower affinity for other prostaglandin receptors.[1] In contrast, its metabolite, this compound, exhibits a distinct pharmacological profile as an EP receptor agonist.[3][4] This shift in receptor selectivity underscores the importance of understanding the metabolic fate of prostaglandin analogs in drug development. Further research is warranted to fully characterize the binding affinities of this compound across all EP receptor subtypes and other prostanoid receptors to provide a complete cross-reactivity profile. Such data will be invaluable for a more comprehensive understanding of the overall pharmacological effects of Travoprost and for the design of future prostaglandin-based therapeutics with improved selectivity and efficacy.
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Analysis of 9-Keto Travoprost and PGE2 in EP Receptor Binding Assays
In the landscape of drug discovery and development, particularly in research areas involving prostaglandin signaling, a thorough understanding of ligand-receptor interactions is paramount. This guide provides a comparative analysis of 9-Keto Travoprost and the endogenous prostaglandin E2 (PGE2) in the context of their binding to the E-type prostanoid (EP) receptors. This comparison is aimed at researchers, scientists, and drug development professionals seeking to understand the pharmacological profiles of these compounds.
Introduction to the Compounds
Prostaglandin E2 (PGE2) is a principal cyclooxygenase-derived prostanoid that exerts a wide array of physiological and pathological effects by activating four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are distributed in various tissues and mediate diverse cellular responses.
This compound , also known as 9-keto fluprostenol, is a synthetic analog of prostaglandin E2. It is a derivative of fluprostenol, the active form of travoprost, a potent prostaglandin F2α analog used in the management of glaucoma.[1] It is anticipated that this compound will exhibit a strong affinity for EP receptors and function as a PGE2 agonist.[1]
Quantitative Comparison of Binding Affinities
A direct quantitative comparison of the binding affinities of this compound and PGE2 across all four EP receptor subtypes is hampered by the limited availability of public data for this compound. While extensive research has characterized the binding profile of PGE2, similar quantitative data for this compound on EP receptors is not readily found in the reviewed scientific literature.
Based on available studies, the binding affinities (Ki values) for PGE2 at the human EP receptor subtypes are summarized in the table below. Lower Ki values are indicative of higher binding affinity.
| Compound | EP1 Receptor Ki (nM) | EP2 Receptor Ki (nM) | EP3 Receptor Ki (nM) | EP4 Receptor Ki (nM) |
| PGE2 | 18 | 38 | 5 | 0.75 - 3.1 |
Note: The Ki values for PGE2 are compiled from multiple sources and represent a consensus from the available literature. The range for the EP4 receptor reflects values from different studies.
The data clearly indicates that PGE2 is a high-affinity ligand for all four EP receptor subtypes, with a particularly high affinity for the EP3 and EP4 receptors.
While quantitative data for this compound is not available, its structural similarity to PGE2 and its classification as an EP receptor agonist suggest that it is designed to interact with this receptor family. Further experimental investigation is required to quantitatively determine its binding profile across the EP receptor subtypes and enable a direct comparison with PGE2.
Experimental Protocols: Radioligand Binding Assay
To determine the binding affinities (Ki values) of compounds like this compound and PGE2 for the EP receptors, a competitive radioligand binding assay is a standard and robust method. The following is a representative protocol.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing one of the human EP receptor subtypes (EP1, EP2, EP3, or EP4) are cultured to confluency.
-
The cells are harvested, and the cell pellet is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand that specifically binds to the target EP receptor (e.g., [3H]-PGE2), and varying concentrations of the unlabeled competitor compound (either PGE2 or this compound).
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
To determine non-specific binding, a set of wells containing a high concentration of an unlabeled standard ligand is included.
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Experimental and Signaling Pathways
To aid in the understanding of the experimental process and the downstream consequences of receptor binding, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Signaling pathways of the four EP receptor subtypes.
Discussion of Signaling Pathways
The binding of a ligand to an EP receptor subtype initiates a specific intracellular signaling cascade, leading to distinct physiological responses.
-
EP1 Receptor: Coupled to the Gq alpha subunit of the G protein, activation of the EP1 receptor stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration ([Ca2+]i).
-
EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs alpha subunit.[2][3] Ligand binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors.[2][3]
-
EP3 Receptor: The EP3 receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The EP3 receptor has several splice variants that can also couple to other G proteins, such as Gq and G12/13, leading to more complex signaling outcomes.
Conclusion
This guide provides a comparative overview of this compound and PGE2 in the context of EP receptor binding. While PGE2 is a well-characterized high-affinity ligand for all four EP receptor subtypes, a significant data gap exists for the quantitative binding profile of this compound. The provided experimental protocol for radioligand binding assays offers a standard method to generate this missing data. Understanding the distinct signaling pathways of the EP receptors is crucial for predicting the functional consequences of ligand binding. Further research to elucidate the binding affinities of this compound for the individual EP receptor subtypes is essential for a comprehensive comparison with PGE2 and for advancing its potential therapeutic applications.
References
A Comparative Analysis of 9-Keto Travoprost and Other Prostaglandin Agonists in Glaucoma Management
An Objective Guide for Researchers and Drug Development Professionals
Prostaglandin analogues are at the forefront of medical therapy for managing open-angle glaucoma and ocular hypertension, primarily due to their significant efficacy in reducing intraocular pressure (IOP).[1] Travoprost, a prostaglandin F2α analogue, is a widely prescribed prodrug that is hydrolyzed by corneal esterases into its biologically active form, travoprost free acid.[2][3] This active metabolite, also known as 9-Keto Travoprost, exerts its therapeutic effect by acting as a selective agonist at the prostaglandin F (FP) receptor.[2][4] This guide provides a comparative analysis of this compound and other key prostaglandin agonists, focusing on quantitative efficacy data, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Leading Prostaglandin Analogues
The clinical effectiveness of prostaglandin agonists is primarily assessed by their ability to lower IOP. While direct comparative data for the active metabolite this compound is often embedded within studies of its parent drug, extensive clinical trials have compared the commercially available formulations of Travoprost, Latanoprost, and Bimatoprost.
A network meta-analysis of 32 randomized controlled trials provides a quantitative comparison of their efficacy.[5] Bimatoprost generally demonstrates the highest IOP reduction, though travoprost and latanoprost show comparable and significant efficacy.[5][6][7] Latanoprost is often associated with the most favorable tolerability profile, exhibiting the lowest risk of hyperemia.[1][5]
| Parameter | Travoprost 0.004% | Latanoprost 0.005% | Bimatoprost 0.03% | Reference Compound |
| Primary Receptor Target | FP Receptor[2][4] | FP Receptor | FP Receptor | Timolol 0.5% |
| Mean IOP Reduction | 6.5–9.0 mmHg[2] | ~7.5 mmHg (Implied) | Up to 8.6 mmHg (Implied) | Varies |
| Relative Risk of Achieving >30% IOP Reduction (vs. Timolol) | 1.33[5] | 1.32[5] | 1.59[5] | 1.00 |
| Key Adverse Events | Ocular Hyperemia[6][7] | Lowest risk of Hyperemia[5] | Highest risk of Hyperemia[5] | Systemic side effects |
| Eyelash Changes[6][8] | Iris Pigmentation | Eyelash Changes | ||
| Iris Pigmentation[6][8] | Iris Pigmentation |
Table 1: Comparative efficacy and side effect profile of common prostaglandin analogues.
Mechanism of Action: The FP Receptor Signaling Pathway
Travoprost free acid (this compound), latanoprost acid, and bimatoprost are all analogues of prostaglandin F2α and exert their IOP-lowering effects by binding to and activating the FP receptor.[2][3] This activation initiates a signaling cascade that ultimately increases the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway and to a lesser extent, the trabecular meshwork.[2][3][4][9]
The FP receptor is a G-protein coupled receptor (GPCR), typically linked to the Gq/11 protein. Activation leads to the following cascade:
-
Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization & PKC Activation: IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).
-
Extracellular Matrix Remodeling: This cascade leads to changes in the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix in the ciliary muscle and sclera.[3] This remodeling reduces hydraulic resistance and enhances the outflow of aqueous humor.[3]
Experimental Protocols
The following sections detail standardized methodologies for key experiments used in the preclinical and clinical evaluation of prostaglandin agonists.
Protocol 1: In Vivo IOP Measurement in Preclinical Models
This protocol describes a common method for assessing the IOP-lowering efficacy of a test compound in an animal model, such as rabbits or mice.[10][11]
Objective: To measure the change in intraocular pressure over time following topical administration of an EP agonist.
Materials:
-
Test animals (e.g., normotensive New Zealand White rabbits).
-
Test compound (e.g., this compound) and vehicle control solutions.
-
Rebound Tonometer (e.g., TonoVet, TonoLab) or Applanation Tonometer.
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).
-
Animal restraint system.
Procedure:
-
Acclimation: Animals are acclimated to the handling and measurement procedures for several days to minimize stress-induced IOP fluctuations.[11]
-
Baseline Measurement: A baseline IOP reading is taken for both eyes of each animal at Time 0, prior to any treatment. Measurements should be taken at the same time of day for all sessions to account for diurnal IOP variation.[10]
-
Drug Administration: A single, fixed-volume drop (e.g., 30 µL) of the test compound is administered topically to one eye (the treated eye). The contralateral eye receives the vehicle solution and serves as a control.
-
Post-Treatment Measurements: IOP is measured in both eyes at predetermined time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Anesthesia: A drop of topical anesthetic is applied to the cornea shortly before each measurement to ensure animal comfort and prevent blinking.
-
Data Analysis: The mean IOP reduction from baseline is calculated for the treated eye and compared to the control eye. Statistical analysis (e.g., ANOVA) is used to determine the significance of the IOP-lowering effect.
References
- 1. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 2. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 4. Travoprost - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Comparative efficacy and tolerability of topical prostaglandin analogues for primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Travoprost compared with other prostaglandin analogues or timolol in patients with open-angle glaucoma or ocular hypertension: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Travoprost compared with other prostaglandin analogues or timolol in patients with open-angle glaucoma or ocular hypertension: meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Travoprost drops (Travatan Z): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consensus Recommendation for Mouse Models of Ocular Hypertension to Study Aqueous Humor Outflow and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for the Quantification of 9-Keto Travoprost
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comparative overview of analytical methods for the validation of 9-Keto Travoprost, a key impurity and metabolite of Travoprost. The focus is on providing objective performance comparisons and detailed experimental data to aid in the selection of the most appropriate analytical technique.
Introduction to this compound
Method Performance Comparison
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on the specific requirements of the assay, particularly regarding sensitivity and selectivity.
Table 1: Comparison of Quantitative Performance Data for this compound Quantification
| Performance Characteristic | HPLC-UV | LC-MS/MS |
| Linearity Range | 5 - 50 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~1.5 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~5.0 µg/mL | ~0.1 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effect | Low | High (can be mitigated) |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the quantification of this compound in pharmaceutical formulations where the concentration is relatively high.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Column: Raptor C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Gradient of Acetonitrile and 10 mM Phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a 50:50 (v/v) mixture of acetonitrile and water to achieve a target concentration within the linearity range.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Validation Parameters:
-
Linearity: Prepare a series of calibration standards of this compound in the mobile phase ranging from 5 to 50 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound at three levels (low, medium, and high). The percent recovery should be between 98.0% and 102.0%.
-
Precision: Analyze six replicate preparations of a standard solution. The relative standard deviation (%RSD) should be less than 2.0%.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying this compound in biological matrices due to its high sensitivity and selectivity.[1]
Instrumentation and Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog) would need to be determined.
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase conditions.
Validation Parameters:
-
Linearity: Prepare calibration curves in the appropriate biological matrix over the range of 0.1 to 100 ng/mL. A weighting factor (e.g., 1/x²) may be applied. The correlation coefficient should be > 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ), and the %RSD should be < 15% (< 20% for the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
Visualizing the Method Validation Workflow
A clear understanding of the workflow is essential for planning and executing a method validation study.
Caption: A generalized workflow for analytical method validation.
Signaling Pathway of Prostaglandin F2α Analogs
Travoprost, the parent compound of this compound, exerts its therapeutic effect by acting on prostaglandin F receptors.
Caption: Mechanism of action for Travoprost.
Conclusion
The choice of an analytical method for the quantification of this compound is highly dependent on the application. For quality control of pharmaceutical formulations, a validated HPLC-UV method can provide the necessary accuracy and precision. For bioanalytical studies requiring high sensitivity to measure low concentrations in biological matrices, an LC-MS/MS method is the superior choice. This guide provides the foundational information to assist researchers and drug development professionals in making an informed decision for their specific analytical needs.
References
Assessing the Purity of Synthetic 9-Keto Travoprost: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthetic active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring both the safety and efficacy of the final product. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthetic 9-Keto Travoprost, a critical intermediate and potential impurity in the synthesis of the prostaglandin analog Travoprost. The following sections detail common analytical techniques, present comparative data, and provide standardized experimental protocols to aid researchers in selecting the most appropriate methods for their quality control and research needs.
Introduction to this compound and its Impurity Profile
This compound is a derivative of Travoprost, a potent prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. As a synthetic compound, this compound is susceptible to a range of impurities that can arise from the manufacturing process, degradation, or storage. A thorough understanding and control of these impurities are mandated by regulatory bodies to ensure the quality and safety of the API.
Potential impurities in synthetic this compound can be broadly categorized as:
-
Process-Related Impurities: These include residual solvents (e.g., ethanol, methanol, dichloromethane), unreacted starting materials, and by-products formed during the synthesis.[1]
-
Degradation Products: Arising from exposure to heat, light, oxygen, or humidity, these can include oxidation, hydrolysis, and thermal degradation products.[1] A significant degradation product of Travoprost under thermal stress is known to occur.[2][3][4][5][6][7][8]
-
Stereoisomers: Due to the presence of multiple chiral centers in the molecule, various stereoisomers can be formed during synthesis. Chiral separation is crucial to ensure the desired isomeric purity.
-
Related Substances: These include structural analogs such as 15-Keto Travoprost and the 5,6-trans isomer of Travoprost.[1][9]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for the accurate and reliable determination of this compound purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent methods, often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. Gas Chromatography (GC) is typically employed for the analysis of residual solvents.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound.
Key Features:
-
Versatility: A wide range of stationary and mobile phases can be used to optimize separations.
-
Established Methodology: Numerous validated HPLC methods exist for prostaglandin analogs.
-
Cost-Effective: Compared to more advanced techniques, HPLC systems are generally more affordable.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over conventional HPLC, utilizing smaller particle size columns (sub-2 µm) and higher operating pressures.
Key Features:
-
Increased Resolution and Sensitivity: UPLC provides sharper and more intense peaks, allowing for the detection of trace impurities.[1][10][11]
-
Faster Analysis Times: Run times can be significantly reduced, increasing sample throughput.[1][10][11]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times lead to a decrease in solvent usage, making it a more environmentally friendly option.[10]
Gas Chromatography (GC)
GC is the gold standard for the analysis of volatile and semi-volatile organic compounds, making it the ideal choice for detecting residual solvents from the synthesis process.
Key Features:
-
High Sensitivity for Volatiles: Capable of detecting residual solvents at parts-per-million (ppm) levels.
-
Headspace Analysis: Headspace sampling (GC-HS) allows for the analysis of volatile impurities without dissolving the sample, minimizing matrix effects.
The following table summarizes a comparison of these analytical techniques for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Primary Application | Assay, impurity profiling, stability studies | High-throughput assay, trace impurity analysis | Residual solvent analysis |
| Resolution | Good | Excellent | Not applicable for non-volatiles |
| Analysis Time | 15-30 minutes | 3-10 minutes[11] | 15-45 minutes |
| Sensitivity | Moderate | High[1][10] | Very High (for volatiles) |
| Solvent Consumption | High | Low[10] | Low |
| Typical Impurities Detected | Related substances, degradation products, stereoisomers | Related substances, trace degradation products, stereoisomers | Residual solvents, volatile starting materials |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate purity assessment. The following are representative protocols for the analysis of this compound and its potential impurities.
Protocol 1: Purity and Impurity Profiling by UPLC-UV
This method is suitable for the simultaneous determination of this compound and its non-volatile impurities.
-
Instrumentation: Ultra-Performance Liquid Chromatography system with a UV detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% A
-
1-8 min: Gradient to 5% A
-
8-9 min: Hold at 5% A
-
9-10 min: Return to 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Protocol 2: Chiral Purity by Chiral HPLC
This method is designed to separate and quantify stereoisomeric impurities.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Protocol 3: Residual Solvent Analysis by GC-HS
This method is used for the determination of volatile organic impurities.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace autosampler.
-
Column: DB-624, 30 m x 0.53 mm, 3 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 3 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).
Data Presentation
Quantitative data from the validation of these analytical methods should be presented in a clear and concise manner to allow for easy comparison. The following tables provide an example of how such data can be structured.
Table 1: Comparison of UPLC and HPLC Method Performance for Purity Assay
| Parameter | UPLC Method | HPLC Method | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01% | 0.03% | Report |
| Limit of Quantitation (LOQ) | 0.03% | 0.10% | Report |
| Resolution (critical pair) | > 2.0 | > 1.5 | ≥ 1.5 |
Table 2: Typical Levels of Potential Impurities in Synthetic this compound
| Impurity | Typical Specification Limit | Analytical Technique |
| Any single unknown impurity | ≤ 0.10% | UPLC/HPLC |
| Total impurities | ≤ 0.5% | UPLC/HPLC |
| 5,6-trans isomer | ≤ 0.15% | UPLC/HPLC |
| 15-Keto Travoprost | ≤ 0.20% | UPLC/HPLC |
| Enantiomeric purity | ≥ 99.5% ee | Chiral HPLC |
| Residual Solvents (e.g., Ethanol) | ≤ 5000 ppm | GC-HS |
Visualizing the Purity Assessment Workflow
A clear workflow diagram can help in visualizing the logical steps involved in the comprehensive purity assessment of synthetic this compound.
This guide provides a framework for the comprehensive purity assessment of synthetic this compound. The selection of analytical methods should be based on the specific requirements of the analysis, including the desired level of sensitivity, throughput, and the nature of the impurities being monitored. Adherence to validated protocols and clear data presentation are paramount for ensuring the quality and consistency of this important pharmaceutical compound.
References
- 1. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 2. Comparison of UHPLC and HPLC methods for the assay of prostanoids: "are the methods equivalent in terms of accuracy and precision?" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
A Head-to-Head Comparison of Travoprost and Latanoprost Efficacy in Intraocular Pressure Reduction
In the landscape of therapeutic options for open-angle glaucoma and ocular hypertension, prostaglandin F2α analogues stand as a cornerstone of treatment, prized for their potent intraocular pressure (IOP)-lowering effects and convenient once-daily dosing. Among the most prescribed in this class are Travoprost and Latanoprost. This guide provides a detailed, evidence-based comparison of their efficacy, supported by data from clinical trials and a review of their pharmacological profiles, tailored for researchers, scientists, and drug development professionals.
Quantitative Efficacy and Safety Profile
Multiple clinical studies and meta-analyses have been conducted to compare the IOP-lowering capabilities of Travoprost and Latanoprost. The consensus from these studies is that both are effective first-line treatments for reducing elevated IOP.[1] While both drugs demonstrate comparable efficacy in most patients, some studies suggest Travoprost may offer a slightly greater reduction in IOP, particularly in patients with high baseline pressure.[1]
Table 1: Comparison of Intraocular Pressure (IOP) Reduction
| Study/Analysis | Drug Concentration | Mean IOP Reduction | Key Findings |
| Parrish et al. (2003)[2] | Travoprost 0.004% vs. Latanoprost 0.005% | Travoprost: 8.0 mmHgLatanoprost: 8.6 mmHg | No statistically significant difference in mean IOP reduction at 8:00 AM after 12 weeks. |
| Konstas et al. (2007)[3] | Travoprost 0.004% vs. Latanoprost 0.005% | Travoprost: 9.3 ± 2.9 mmHgLatanoprost: 8.2 ± 1.2 mmHg | No statistically significant difference in IOP-lowering effect in patients with pseudoexfoliation glaucoma over 6 months. |
| Chen et al. (2006)[4] | Travoprost 0.004% vs. Latanoprost 0.005% | Travoprost: 5.0 mmHgLatanoprost: 5.3 mmHg | No significant difference in IOP reduction in patients with chronic angle-closure glaucoma after 12 weeks. |
| Li et al. (2019) (Meta-analysis)[5] | Travoprost 0.004% vs. Latanoprost 0.005% | No significant difference | Latanoprost and Travoprost had similar efficacy in lowering IOP at 1, 3, and 6 months post-treatment. |
| Spandidos Publications (2020)[6] | Travoprost 0.004% vs. Latanoprost 0.005% | Travoprost: from 23.45 ± 1.52 to 19.15 ± 1.01 mmHgLatanoprost: from 23.93 ± 2.11 to 19.45 ± 1.11 mmHg | Both drugs successfully lowered IOP with no significant difference in the reduction between the two groups after 3 months.[6][7] |
Table 2: Comparative Side-Effect Profile
| Side Effect | Travoprost | Latanoprost | Notes |
| Ocular Hyperemia | More frequent and intense[3] | Less frequent[3] | The most common treatment-related adverse event for both drugs. |
| Dry Eye | Significant increase in some patients[6] | Less frequently reported | |
| Eyelid Swelling | Less frequently reported | Significant increase in some patients[6] | |
| Headache | Less frequently reported | Significant increase in some patients[6] | |
| Iris Pigmentation | Potential for increased brown pigmentation | Potential for increased brown pigmentation | A known class effect of prostaglandin analogues. |
| Eyelash Changes | Growth, darkening, and thickening | Growth, darkening, and thickening | A known class effect of prostaglandin analogues. |
Mechanism of Action: A Shared Pathway
Both Travoprost and Latanoprost are prodrugs that are hydrolyzed in the cornea to their active free-acid forms.[8] These active metabolites are analogues of prostaglandin F2α and exert their IOP-lowering effect by acting as selective agonists for the prostaglandin F (FP) receptor.[9][10] Activation of the FP receptor in the ciliary muscle and other tissues of the eye leads to an increase in the uveoscleral outflow of aqueous humor, which is the primary mechanism for reducing IOP.[8][10][11] Some evidence also suggests an increase in trabecular outflow facility.[8][10][11]
Experimental Protocols: A Prototypical Clinical Trial Design
The following outlines a typical experimental protocol for a randomized, double-masked, parallel-group clinical trial comparing the efficacy and safety of Travoprost and Latanoprost.
1. Study Population:
-
Inclusion Criteria: Patients aged 18 years or older with a diagnosis of open-angle glaucoma or ocular hypertension. A baseline IOP within a specified range (e.g., >23 mmHg) in at least one eye after a washout period for any previous IOP-lowering medications.[2]
-
Exclusion Criteria: History of hypersensitivity to either drug or their components, presence of other ocular diseases that could affect IOP, and recent ocular surgery or laser treatment.
2. Study Design:
-
A 12-week, randomized, parallel-group, masked-evaluator study.[2]
-
Patients are randomly assigned to receive either Travoprost 0.004% or Latanoprost 0.005% ophthalmic solution.[4]
-
Dosing is typically once daily in the evening for both treatment arms.[6][7]
3. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The change in mean IOP from baseline at a specific time point (e.g., 8:00 AM) at the end of the study (e.g., week 12).[2]
-
Secondary Efficacy Endpoints: IOP measurements at various time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM, and 8:00 PM) at different follow-up visits (e.g., weeks 4, 8, and 12).[2][4]
-
Safety Assessments: Slit-lamp biomicroscopy, visual acuity testing, ophthalmoscopy, and grading of conjunctival hyperemia at each visit.[6] Recording of all adverse events, both ocular and systemic.[3]
4. Statistical Analysis:
-
An analysis of covariance (ANCOVA) is often used to compare the mean change in IOP between the two treatment groups, with baseline IOP as a covariate.[2]
-
T-tests or other appropriate statistical tests are used to compare the incidence of adverse events.
References
- 1. chemignition.com [chemignition.com]
- 2. ophed.net [ophed.net]
- 3. A comparison of travoprost, latanoprost, and the fixed combination of dorzolamide and timolol in patients with pseudoexfoliation glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of latanoprost and travoprost on intraocular pressure in chronic angle-closure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meta-Analysis of Prostaglandin Analogues for Treating IOP in Patients with POAG or OHT [ciplamed.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Comparison of the effectiveness and safety of travoprost and latanoprost for the management of open-angle glaucoma given as an evening dose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Travoprost compared with latanoprost and timolol in patients with open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of bimatoprost, latanoprost, and travoprost in healthy subjects. A crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of 9-Keto Travoprost in Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the functional specificity of prostaglandin analogs, with a primary focus on Travoprost and its metabolites. While the specific entity "9-Keto Travoprost" is not a recognized major active metabolite in peer-reviewed literature, this guide will address the known pharmacology of Travoprost's active form and the current understanding of its metabolic products. We will objectively compare the performance of Travoprost's active metabolite with other relevant prostaglandin analogs, supported by available experimental data.
Executive Summary
Travoprost is a prostaglandin F2α analog administered as an isopropyl ester prodrug. In ocular tissue, it is rapidly hydrolyzed by esterases to its biologically active form, travoprost free acid . This active metabolite is a potent and highly selective agonist for the prostaglandin F2α (FP) receptor. Activation of the FP receptor in the eye increases the uveoscleral outflow of aqueous humor, leading to a reduction in intraocular pressure (IOP).
Systemic metabolism of travoprost free acid leads to the formation of several metabolites, including those resulting from oxidation of the 15-hydroxyl group to a 15-keto moiety. However, extensive pharmacological data indicates that these metabolites are inactive and do not contribute significantly to the therapeutic effect of Travoprost. The term "this compound" does not correspond to a known major active metabolite of Travoprost. Therefore, this guide will focus on the well-characterized specificity of travoprost free acid.
Comparative Analysis of Prostaglandin Analog Specificity
The following tables summarize the available quantitative data on the binding affinities and functional potencies of travoprost free acid and other prostaglandin analogs at the FP receptor and other prostanoid receptors.
Table 1: Prostanoid Receptor Binding Affinities (Ki, nM)
| Compound | FP Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | DP Receptor | IP Receptor | TP Receptor |
| Travoprost free acid | 3.2 - 10 | >10,000 | >10,000 | 3,600 | >10,000 | >10,000 | >10,000 | >10,000 |
| Latanoprost acid | 14.5 - 30 | 1,900 | >10,000 | 8,900 | >10,000 | >10,000 | >10,000 | >10,000 |
| Tafluprost acid | 1.1 | 5,100 | >10,000 | 1,100 | >10,000 | >10,000 | >10,000 | >10,000 |
| Bimatoprost acid | 23 - 117 | 1,300 | >10,000 | 2,100 | >10,000 | >10,000 | >10,000 | >10,000 |
Data compiled from various in vitro studies. Values represent a range from different reported experiments.
Table 2: Functional Potency at the FP Receptor (EC50, nM)
| Compound | Calcium Mobilization Assay | Phosphoinositide Turnover Assay |
| Travoprost free acid | 0.8 - 3.6 | 1.4 - 5.2 |
| Latanoprost acid | 32 - 124 | 25 - 98 |
| Tafluprost acid | ~1.0 | Not widely reported |
| Bimatoprost acid | 2.8 - 49 | 2.8 - 3.8 |
Data compiled from various in vitro functional assays using cells expressing the FP receptor.
The data clearly demonstrates that travoprost free acid exhibits high affinity and potency for the FP receptor, with significantly lower affinity for other prostanoid receptors, highlighting its high degree of specificity.
Prostaglandin F2α (FP) Receptor Signaling Pathway
Activation of the FP receptor by an agonist like travoprost free acid initiates a signaling cascade that ultimately leads to the therapeutic effect of IOP reduction.
Caption: FP Receptor Signaling Cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug specificity. Below are protocols for key functional assays used to characterize prostaglandin receptor agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific prostanoid receptor.
Materials:
-
Cell membranes prepared from cell lines overexpressing the target human prostanoid receptor (e.g., HEK293-FP, CHO-EP1).
-
Radiolabeled ligand specific for the receptor (e.g., [³H]-PGF2α for FP receptor).
-
Test compound (e.g., travoprost free acid) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of a test compound at Gq-coupled receptors (e.g., FP, EP1, TP).
Materials:
-
Cells stably expressing the target receptor (e.g., HEK293-FP).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound at various concentrations.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Inject varying concentrations of the test compound into the wells and immediately begin recording fluorescence intensity over time.
-
Determine the peak fluorescence response for each concentration.
-
Plot the change in fluorescence against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The available scientific evidence strongly indicates that travoprost free acid, the active form of Travoprost, is a highly specific and potent agonist of the prostaglandin FP receptor. Functional assays consistently demonstrate its preferential activity at the FP receptor over other prostanoid receptors. There is no substantial evidence in peer-reviewed literature to support the existence of a major, functionally active metabolite referred to as "this compound." The known metabolites of travoprost free acid are considered pharmacologically inactive. Therefore, the therapeutic efficacy and safety profile of Travoprost are attributable to the specific actions of travoprost free acid on the FP receptor. Researchers and drug development professionals should focus on the well-established pharmacology of travoprost free acid when evaluating its performance and potential applications.
A Comparative Guide to Analytical Methods for Inter-Laboratory Validation of 9-Keto Travoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction to 9-Keto Travoprost
This compound, also known as 15-Keto Travoprost, is a critical compound in the quality control and pharmacokinetic studies of Travoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension.[1][2] As a significant related substance, the accurate and precise quantification of this compound is essential to ensure the safety and efficacy of Travoprost formulations. Inter-laboratory validation of analytical methods is a crucial step in standardizing the quantification of this compound across different research and quality control facilities.
Comparative Analysis of Analytical Methods
The primary analytical techniques employed for the analysis of Travoprost and its related substances, including this compound, are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the key performance characteristics of these methods as reported in various studies.
| Parameter | HPLC / UPLC with UV Detection | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection, offering high selectivity and sensitivity. |
| Linearity Range | Typically in the µg/mL range. For related substances, linearity is established from LOQ to approximately 150% of the specification limit.[3][4][5] | Wide linear dynamic range, often from pg/mL to ng/mL.[6][7] |
| Limit of Detection (LOD) | Generally in the range of 0.002 to 0.025 µg/mL for Travoprost and related substances.[3][4][5] | Can achieve very low detection limits, in the range of pg/mL.[6] |
| Limit of Quantification (LOQ) | Typically between 0.007 and 0.35 µg/mL for Travoprost and its related compounds.[3][4][5] | Offers high sensitivity with LOQs often in the low ng/mL to pg/mL range.[7] |
| Precision | Relative Standard Deviation (RSD) is generally required to be less than 10% for related substances.[8] | Excellent precision with RSD values typically below 15%. |
| Accuracy | Recoveries are generally expected to be within 90-110% for impurities.[4] | High accuracy with recovery rates typically between 85% and 115%. |
| Specificity | Good specificity, but potential for co-eluting peaks. Forced degradation studies are crucial to demonstrate specificity.[4] | Highly specific due to the monitoring of specific mass transitions (parent/daughter ions). |
Experimental Protocols
Detailed methodologies for the analysis of Travoprost and its related compounds are outlined below. These can be adapted and validated for the specific analysis of this compound.
UPLC-UV Method for Travoprost and Related Substances
This method is suitable for the simultaneous determination of Travoprost and its impurities in ophthalmic solutions.
-
Instrumentation: Ultra-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Column: Aquity UPLC BEH phenyl column.[9]
-
Mobile Phase: A gradient elution using a two-phase system:
-
Detection Wavelength: 265-285 nm.[9]
-
Column Temperature: 25°C.[9]
-
Flow Rate: 3.0 mL/min.[9]
HPLC-UV Method for Travoprost Related Compound A
This method is described in the USP-NF for Travoprost Ophthalmic Solution.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Column: 4.6-mm × 5-cm; 3-µm packing L1.[8]
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 buffer (prepared by adding 1.0 mL of phosphoric acid to 1.0 L of water and adjusting the pH with sodium hydroxide) in a ratio of 6:19.[8]
-
Detection Wavelength: 220 nm.[8]
-
Flow Rate: 3.0 mL/min.[8]
-
Injection Volume: 100 µL.[8]
LC-MS/MS Method for Travoprost Free Acid in Human Plasma
This highly sensitive method is suitable for pharmacokinetic studies and can be adapted for this compound.
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer.
-
Sample Preparation: Solid-phase extraction of acidified plasma samples.[7]
-
Chromatographic Column: Octadecylsilica (C18) column.[7]
-
Ionization: Negative ion electrospray ionization.[7]
-
Mass Transition: For Travoprost free acid, the transition from m/z 457 [M-H]⁻ to the product ion m/z 161 is monitored.[7] A similar approach would be developed for this compound.
Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation of an analytical method for this compound.
References
- 1. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspnf.com [uspnf.com]
- 9. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 9-Keto Travoprost: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 9-Keto Travoprost is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, aligning with established safety protocols and regulatory frameworks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound.[1][2] Always handle the compound wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[1] In case of a spill, avoid generating dust and use an inert absorbent material for containment before collection into a suitable disposal container.[1]
Regulatory Context
The disposal of pharmaceutical waste is governed by multiple agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which includes certain pharmaceuticals.[3] A key regulation is the nationwide ban on the sewering (flushing) of hazardous waste pharmaceuticals.[4][5] While the MSDS for this compound states it is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is crucial to adhere to proper disposal practices to prevent environmental contamination.[1]
Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound waste:
-
Waste Identification and Segregation :
-
Treat all this compound waste as chemical waste.
-
Segregate this compound waste at the source. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.
-
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically resistant container for collecting this compound waste.
-
The container must have a secure, tight-fitting lid.
-
Clearly label the waste container with "Hazardous Waste" (as a best practice for chemical waste), the full chemical name "this compound," and indicate its primary hazards.
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and clearly marked.
-
-
Final Disposal Method :
-
The primary recommended method of disposal is incineration. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Engage a licensed hazardous material disposal company for the collection and disposal of excess and expired materials.[1]
-
Crucially, do not discharge this compound into drains, water courses, or onto the ground. [1]
-
Summary of Disposal Recommendations
| Recommendation | Guideline |
| Primary Disposal Method | Incineration in a facility with an afterburner and scrubber.[1] |
| Professional Disposal | Offer excess and expired materials to a licensed hazardous material disposal company.[1] |
| Environmental Protection | Avoid discharge into drains, water courses, or the ground.[1] |
| Regulatory Compliance | Ensure all federal and local regulations for material disposal are followed.[1] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 9-Keto Travoprost
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 9-Keto Travoprost. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of the product.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.[1]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A full-facial shield is preferred.[3] | To prevent eye contact and protect against splashes.[3] |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use.[2][4] | To avoid skin contact. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing.[2] A protective gown is recommended.[3] | To prevent skin exposure. |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended, especially if there is a risk of generating airborne powder or aerosols.[2][3] | To avoid inhalation of dust or aerosols.[2] |
Operational Handling and Storage
Proper handling and storage procedures are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Handle in a well-ventilated place or under an appropriate exhaust ventilation system.[2][4]
-
Wash hands thoroughly after handling.[1]
-
Remove and wash contaminated clothing before reuse.[1]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
To maintain product quality, storing in a freezer is recommended.[5]
-
Store apart from foodstuff containers or incompatible materials.[4]
Emergency Procedures
Immediate and appropriate responses in case of an emergency are crucial.
| Emergency Situation | Procedure |
| Inhalation | If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if symptoms develop or persist.[2] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
| Spill | Keep unnecessary personnel away.[2] Wear appropriate PPE.[2] Avoid inhaling dust from the spilled material.[2] Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[2] Ensure adequate ventilation.[2] Avoid discharge into drains, water courses, or onto the ground.[2] Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[2] Clean the surface thoroughly to remove residual contamination.[2] |
| Fire | Use water, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[2] Wear a self-contained breathing apparatus for firefighting if necessary.[2] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and adhere to regulations.
Disposal of Unused Product:
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[2]
-
The product may be burned in an incinerator equipped with an afterburner and scrubber.[2]
-
Ensure that all federal and local regulations regarding the disposal of this material are followed.[2]
Disposal of Contaminated Materials:
-
Contaminated packaging and other materials should be disposed of in the same manner as the product itself.[2]
-
For household disposal of medicines not on the flush list, the FDA recommends mixing them with an unappealing substance like dirt or coffee grounds, placing the mixture in a sealed plastic bag, and then throwing it in the trash.[6] However, for a laboratory setting, professional hazardous waste disposal is the appropriate method.
Experimental Workflow for Handling this compound
Emergency Response Decision Tree
References
- 1. This compound | CAS No: 1219032-18-4 [aquigenbio.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-Keto Travoprost - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
